Leniolisib specifically targets the overactive PI3Kδ signaling pathway in APDS. The table below summarizes its core molecular actions and distinctive selectivity profile.
| Aspect | Detailed Description |
|---|---|
| Primary Molecular Target | Catalytic p110δ subunit of PI3Kδ. [1] [2] [3] |
| Key Molecular Action | Competitively inhibits ATP binding in the active site of p110δ. [4] |
| Downstream Effect | Reduces PIP3 production, dampens AKT/mTOR hyperactivation, and inhibits aberrant B- and T-cell proliferation and survival. [5] [2] [4] |
| Selectivity Profile | Highly selective for PI3Kδ over other PI3K isoforms. [1] [2] [4] |
The following diagram illustrates the PI3Kδ signaling pathway in APDS and the specific point of inhibition by this compound.
FIGURE 1: this compound inhibits the overactive PI3Kδ signaling pathway in APDS. APDS mutations cause constitutive PI3Kδ activation, leading to uncontrolled downstream signaling. This compound binds the p110δ subunit to block pathway hyperactivation and its cellular consequences. [5] [2] [4]
The high selectivity and potency of this compound are demonstrated by the following quantitative data.
TABLE 1: this compound Selectivity and Potency Profile [1] [3]
| Parameter | PI3Kδ | PI3Kα | PI3Kβ | PI3Kγ |
|---|---|---|---|---|
| IC₅₀ (nM) | 0.01 - 11 | 0.24 - 244 | 0.42 - 424 | 2.23 - 2,230 |
| Selectivity Fold vs. PI3Kδ | (Baseline) | 28-fold | 43-fold | 257-fold |
Key Cellular and Pharmacodynamic Assays:
The efficacy of this compound was established in a pivotal Phase 2/3 clinical trial (NCT02435173).
TABLE 2: Efficacy Outcomes from Phase 2/3 Trial (NCT02435173) [6] [7]
| Efficacy Endpoint | This compound Group Results | Placebo Group Results |
|---|---|---|
| Lymphadenopathy (Reduction) | Significant reduction from baseline | No significant reduction / worsening |
| Naïve B-cell Percentage (Increase) | Significant increase from baseline | No significant increase / decrease |
| Splenomegaly Improvement | 92% showed complete or partial response | 20% showed complete response, 80% worsened |
Trial Design Summary:
This compound's favorable safety and tolerability profile distinguishes it from earlier PI3Kδ inhibitors developed for oncology, as summarized below.
TABLE 3: this compound Compared with Other Approved PI3K Inhibitors [1] [4]
| Drug (Primary Indication) | Key Isoform Selectivity | Serious Adverse Events (Grade ≥3) |
|---|---|---|
| This compound (APDS) | PI3Kδ | No Grade 3 adverse events reported |
| Idelalisib (CLL) | PI3Kδ | Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions |
| Duvelisib (CLL/SLL) | PI3Kδ/γ | Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia |
| Copanlisib (FL) | PI3Kα/δ | Hyperglycemia, hypertension, diarrhea/colitis, leukopenia |
| Alpelisib (Breast Cancer) | PI3Kα | Hyperglycemia, cutaneous reactions, diarrhea/colitis |
This superior tolerability is attributed to this compound's high selectivity for the PI3Kδ isoform without over-inhibition, and its precise match to the disease mechanism of APDS, which requires normalization rather than maximal suppression of pathway activity. [5] [4]
This compound represents a paradigm of precision medicine for rare genetic disorders. Its well-defined mechanism as a highly selective PI3Kδ inhibitor, proven efficacy in normalizing immune dysfunction in APDS, and favorable safety profile established in a rigorous clinical trial make it a model for targeted therapeutic development.
Treatment strategies for APDS aim to manage symptoms and, increasingly, to target the underlying PI3Kδ pathway hyperactivity.
| Therapy | Mechanism of Action | Key Efficacy Outcomes | Considerations |
|---|
| Leniolisib (Joenja) [1] [2] [3] | Selective oral PI3Kδ inhibitor; reduces PIP3 production to modulate pathway hyperactivity [1] [4]. | - Lymphoproliferation: Reduces size of lymph nodes, spleen, and liver [2] [5].
Subgroup analyses from a phase III trial demonstrate consistent efficacy of this compound across age groups after 12 weeks of treatment [5].
| Population | Lymphadenopathy Reduction (LS Mean Change in log10SPD) | Increase in Naïve B Cells (LS Mean % Change) |
|---|---|---|
| Adolescents (12-17 years) | -0.4 (vs. -0.1 for placebo) [5] | +44.5% (vs. -16.5% for placebo) [5] |
| Adults (≥18 years) | -0.3 (vs. +0.1 for placebo) [5] | +28.4% (vs. -1.1% for placebo) [5] |
Long-term extension studies show durable treatment responses for up to 6 years [6]. Patients demonstrated:
For researchers designing clinical trials, the following endpoints and methodologies are critical.
The phase III trial for this compound established two co-primary endpoints now recognized as key markers of treatment response [2] [5]:
log10-transformed sum of the perpendicular diameters (SPD) of index lesions (selected lymph nodes) on radiological imaging [9] [5].percentage of naïve B cells within the total B cell population, analyzed via flow cytometry [2] [5].Additional important parameters include spleen volume (measured by MRI), infection rates, immunoglobulin levels, and health-related quality of life (HRQoL) metrics [9] [6].
An e-Delphi panel study was conducted to build expert consensus on the most important treatment outcomes and define thresholds for a clinically meaningful response [9]. The methodology can serve as a model for trial design in ultra-rare diseases:
The diagram below illustrates the pathological signaling in APDS and the mechanisms of targeted therapies.
The field continues to advance rapidly, with several key areas of active investigation:
The PI3K/AKT/mTOR signaling pathway represents one of the most critical regulatory networks in eukaryotic cells, functioning as a master controller of cellular metabolism, growth, proliferation, and survival. This pathway integrates signals from various extracellular stimuli, including growth factors, cytokines, and nutrients, to coordinate fundamental cellular processes. Under physiological conditions, pathway activity is tightly regulated through multiple feedback mechanisms; however, dysregulation of this pathway occurs frequently in human diseases, particularly in cancer and inflammatory conditions. In cancer, constitutive activation of PI3K/AKT/mTOR signaling drives tumor progression through enhanced cell survival, suppressed apoptosis, increased protein synthesis, and metabolic reprogramming. The pathway's significance is underscored by the finding that it represents the most frequently altered signaling pathway in human cancer, with abnormalities detected in approximately 50% of all tumors across diverse tissue types [1] [2].
The core pathway consists of several key components that form a sequential activation cascade. Class I PI3Ks are heterodimeric proteins comprising a p85 regulatory subunit and a p110 catalytic subunit, with the latter existing in four isoforms (p110α, p110β, p110δ, p110γ) that exhibit differential tissue expression patterns. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates the lipid second messenger PIP₂ to generate PIP₃, which serves as a docking site for various signaling proteins containing pleckstrin homology (PH) domains. AKT (Protein Kinase B) is then recruited to the membrane where it undergoes phosphorylation at two critical residues: Thr³⁰⁸ by PDK1 and Ser⁴⁷³ by mTORC2, resulting in full activation. Activated AKT subsequently phosphorylates numerous downstream targets, with the mTOR complexes (mTORC1 and mTORC2) representing the most significant effectors. mTORC1 promotes protein synthesis, lipid biogenesis, and inhibits autophagy, while mTORC2 regulates cytoskeletal organization and completes AKT activation through phosphorylation at Ser⁴⁷³ [1] [3] [2].
The pathway is naturally constrained by several tumor suppressor proteins, most notably PTEN (phosphatase and tensin homolog), which dephosphorylates PIP₃ back to PIP₂, thereby antagonizing PI3K signaling. Loss of PTEN function represents one of the most common mechanisms of pathway hyperactivation in cancer. Additional negative regulators include INPP4B, which degrades PIP₃, and TSC1/TSC2 complex, which inhibits mTORC1 activation under nutrient-poor conditions. The intricate balance between activating and inhibitory signals ensures appropriate cellular responses to environmental cues; however, this balance is frequently disrupted in pathological states through various mechanisms including PIK3CA mutations, PTEN loss, AKT amplification, and RTK overactivation [1] [3].
Table 1: Core Components of the PI3K/AKT/mTOR Pathway
| Component | Structure | Key Isoforms | Primary Function | Common Alterations in Disease |
|---|---|---|---|---|
| PI3K | Heterodimer: p85 regulatory + p110 catalytic | p110α, β, δ, γ (Class IA/IB) | Phosphorylates PIP₂ to PIP₃ | PIK3CA mutations (E545K, H1047R); Amplification |
| AKT | Serine/threonine kinase with PH domain | AKT1, AKT2, AKT3 | Regulates survival, growth, metabolism | AKT1 E17K mutation; Amplification; Overexpression |
| mTOR | Forms two distinct complexes | mTORC1, mTORC2 | Controls translation, autophagy, metabolism | mTOR mutations; Altered expression |
| PTEN | Lipid phosphatase | - | Dephosphorylates PIP₃ to PIP₂ | Loss-of-function mutations; Epigenetic silencing |
| PDK1 | Serine/threonine kinase with PH domain | - | Phosphorylates AKT at Thr³⁰⁸ | Rare mutations; Overexpression |
The PI3K/AKT/mTOR pathway can be activated through multiple mechanisms that reflect the diverse genetic alterations found in human cancers. Receptor tyrosine kinase overactivation represents a common initiating event, with EGFR, HER2, IGFR, and PDGFR frequently amplified or mutated in various malignancies, leading to ligand-independent pathway stimulation. Additionally, oncogenic mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are among the most frequent genetic alterations across cancer types. These mutations typically occur at "hotspot" residues such as E545K and E542K in the helical domain, which disrupt inhibitory interactions with the p85 regulatory subunit, and H1047R in the kinase domain, which enhances membrane binding and catalytic activity. The functional consequences of these mutations include constitutive PI3K activation independent of upstream signals, sustained AKT and mTOR signaling, and driving cellular transformations that support tumor development and progression [1] [4].
Another major mechanism of pathway dysregulation involves the loss of tumor suppressor function, particularly through inactivation of PTEN. As the primary negative regulator of the PI3K pathway, PTEN dephosphorylates PIP₃ to PIP₂, thereby terminating PI3K-mediated signaling. Loss of PTEN function through mutations, deletions, or epigenetic silencing occurs frequently in diverse cancers including endometrial, prostate, glioblastoma, and breast cancer, resulting in accumulated PIP₃ levels and consequent hyperactivation of downstream signaling components. Beyond PTEN, additional tumor suppressors such as INPP4B and LKB1 also negatively regulate the pathway, and their loss contributes to pathway activation in specific contexts. The convergent consequence of these various genetic alterations is sustained PI3K/AKT/mTOR pathway signaling that promotes cancer cell survival, proliferation, metabolic adaptation, and resistance to apoptotic signals [1] [4] [5].
The pathological activation of the PI3K/AKT/mTOR pathway extends beyond cancer to inflammatory conditions such as rheumatoid arthritis (RA), where constitutive activation in fibroblast-like synoviocytes (FLSs) drives an aggressive phenotype characterized by hyperproliferation, enhanced migration/invasion capacity, resistance to apoptosis, and elevated production of pro-inflammatory cytokines including IL-6 and IL-8. In RA, pathway activation occurs through mechanisms including AIM2 overexpression, disruption of regulatory protein balance (LAMTOR2/3/5, SLC38A9), and upregulation of metabolic transporters (GLUT1, HK2, PFKFB3), collectively driving FLSs toward an anabolic and aggressively metabolic state. This shared pathway dysregulation in both cancer and inflammatory diseases highlights the fundamental importance of PI3K/AKT/mTOR signaling in pathological cell behavior and provides a strong rationale for therapeutic targeting across multiple disease states [6] [7].
Figure 1: PI3K/AKT/mTOR Signaling Pathway Core Components and Activation Cascade. This diagram illustrates the sequential activation from receptor tyrosine kinases through PI3K, AKT, and mTOR, culminating in biological outcomes relevant to cancer and inflammatory diseases. Critical regulatory nodes including PTEN and feedback mechanisms are highlighted.
The development of inhibitors targeting the PI3K/AKT/mTOR pathway has yielded multiple drug classes with distinct mechanisms of action and therapeutic applications. These agents can be broadly categorized based on their molecular targets within the signaling cascade. PI3K inhibitors include pan-PI3K inhibitors that target all class I PI3K isoforms (e.g., buparlisib), isoform-selective inhibitors (e.g., alpelisib for p110α, idelalisib for p110δ), and dual PI3K/mTOR inhibitors that simultaneously target both nodes (e.g., dactolisib, gedatolisib). AKT inhibitors function through allosteric mechanisms that prevent AKT membrane localization (e.g., MK-2206) or ATP-competitive approaches that directly block kinase activity (e.g., capivasertib, ipatasertib). mTOR inhibitors include rapalogs (e.g., everolimus, sirolimus) that specifically inhibit mTORC1, and second-generation ATP-competitive inhibitors (e.g., sapanisertib, torin-1) that target both mTORC1 and mTORC2 complexes, providing more comprehensive pathway suppression [4] [1] [8].
The therapeutic efficacy of these inhibitors varies significantly based on cancer type, specific genetic alterations, and inhibitor class. In hormone receptor-positive breast cancer, the p110α-selective inhibitor alpelisib received regulatory approval in combination with fulvestrant for PIK3CA-mutant advanced breast cancer following the SOLAR-1 trial, demonstrating significantly improved progression-free survival compared to endocrine therapy alone. Similarly, the AKT inhibitor capivasertib has shown clinical benefit in AKT pathway-altered breast cancers. In hematological malignancies, the p110δ-selective inhibitor idelalisib has proven effective in relapsed chronic lymphocytic leukemia and indolent non-Hodgkin lymphomas, leveraging the predominant expression of p110δ in hematopoietic cells. Beyond oncology, preclinical evidence supports the potential application of PI3K/AKT/mTOR inhibitors in inflammatory conditions such as rheumatoid arthritis, where they suppress the aggressive phenotype of fibroblast-like synoviocytes and reduce pro-inflammatory cytokine production [4] [1] [8].
Table 2: PI3K/AKT/mTOR Pathway Inhibitors: Mechanisms and Applications
| Inhibitor Class | Representative Agents | Molecular Target | Key Indications | Clinical Development Status |
|---|---|---|---|---|
| PI3K Inhibitors | Buparlisib, Pictilisib | Pan-Class I PI3K | Breast cancer, NHL | Approved (idelalisib); Others in trials |
| PI3Kα-Selective | Alpelisib, Inavolisib | p110α subunit | PIK3CA-mutant breast cancer | Approved (alpelisib) |
| PI3Kδ-Selective | Idelalisib, Duvelisib | p110δ subunit | CLL, iNHL, ALL | Approved |
| AKT Inhibitors | Capivasertib, Ipatasertib | AKT1/2/3 | AKT-altered solid tumors | Approved (capivasertib) |
| mTORC1 Inhibitors | Everolimus, Sirolimus | mTORC1 complex | Breast, RCC, SEGA | Approved |
| mTORC1/2 Inhibitors | Sapanisertib, Torin-1 | mTORC1 & mTORC2 | Endometrial, breast cancer | Clinical trials |
| Dual PI3K/mTOR | Dactolisib, Gedatolisib | PI3K & mTOR | Advanced solid tumors | Clinical trials |
Quantitative assessment of pathway inhibition effects reveals substantial impacts on key cellular processes. A recent systematic review and meta-analysis of preclinical studies in rheumatoid arthritis synoviocytes demonstrated that PI3K/AKT/mTOR inhibition markedly reduced cell proliferation (standardized mean difference -5.1), suppressed inflammatory cytokine secretion (IL-6: -11.1 SD; IL-8: -6.5 SD), and increased apoptosis (+2.7 SD). Fourteen of seventeen outcome clusters showed large effects (|g| ≥ 0.8), with low-to-moderate heterogeneity across studies. Phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) consistently reflected functional changes following inhibitor treatment, establishing these phosphoproteins as reliable pharmacodynamic markers for monitoring pathway inhibition in both preclinical and clinical settings [6] [7].
Despite the theoretical promise of targeted pathway inhibition, single-node inhibitors (SNIs) have demonstrated limited efficacy as monotherapies across most cancer types due to several fundamental limitations. A primary challenge is pathway feedback reactivation, where inhibition at one node relieves negative feedback regulation, resulting in compensatory activation of upstream components. For example, mTORC1 inhibition leads to loss of S6K-mediated negative feedback on IRS-1 and RTKs, causing PI3K reactivation that bypasses the therapeutic blockade. Additional limitations include the frequent presence of co-occurring pathway mutations beyond the targeted node (e.g., PTEN loss in PIK3CA-mutant tumors), and systemic metabolic perturbations such as treatment-induced hyperglycemia and hyperinsulinemia that reactivate the pathway through insulin receptor signaling. These limitations have prompted the development of innovative multi-node inhibition (MNI) strategies that simultaneously target multiple components within the pathway to achieve more durable and complete suppression [1] [9] [5].
Recent preclinical and clinical evidence strongly supports the superiority of multi-node inhibition approaches. In endometrial and breast cancer models, the combination of the mTORC1/2 inhibitor sapanisertib with the PI3Kα inhibitor serabelisib achieved significantly enhanced pathway suppression compared to single-node inhibitors, as measured by reduced phosphorylation of both S6 and 4E-BP1. This combination effectively inhibited pathway signaling even in models harboring multiple PI3K/AKT/mTOR pathway mutations, including PTEN loss. Importantly, this multi-node approach demonstrated synergistic activity when combined with various standard therapies including chemotherapies (paclitaxel, carboplatin), hormone-targeted therapies (fulvestrant, elacestrant), and CDK4/6 inhibitors (palbociclib). In xenograft models, the triplet combination of sapanisertib, serabelisib, and paclitaxel combined with an insulin-suppressing diet achieved complete tumor growth inhibition and even tumor regression, highlighting the therapeutic potential of comprehensive pathway blockade [9].
Multiple resistance mechanisms have been identified that limit the long-term efficacy of PI3K/AKT/mTOR pathway inhibitors. These include acquired resistance mutations in the drug target (e.g., emergent mutations in PIK3CA following PI3Kα inhibitor treatment), activation of compensatory pathways such as MAPK signaling that maintain survival signals, and metabolic adaptations including increased dependence on mitochondrial fuel oxidation and fatty acid metabolism. In B-cell acute lymphoblastic leukemia, shRNA screening revealed that leukemia cells depend more on the mTORC2 complex (through RICTOR) than mTORC1 (RPTOR) for proliferation and survival, suggesting that mTORC1-specific inhibitors may have limited efficacy compared to agents targeting both complexes. Additionally, inhibition of mTOR complex leads to upregulation of fatty acid metabolism as an alternative energy source, revealing a potential vulnerability that could be exploited through combination therapy with metabolic inhibitors [8] [9] [5].
Figure 2: Challenges and Strategic Approaches in PI3K/AKT/mTOR Pathway Targeting. This diagram illustrates the limitations of single-node inhibition, the superior approach of multi-node inhibition, resistance mechanisms that emerge following treatment, and strategic therapeutic responses to overcome these challenges.
Robust experimental design is essential for evaluating PI3K/AKT/mTOR pathway inhibition in both preclinical and clinical contexts. Standardized in vitro protocols should incorporate appropriate cellular models, including primary cells and commercially available cell lines that faithfully represent the disease context. For cancer research, cell lines with well-characterified genetic alterations in pathway components (e.g., PIK3CA mutations, PTEN loss, AKT amplification) are particularly valuable for assessing inhibitor efficacy and identifying predictive biomarkers. In rheumatoid arthritis research, primary fibroblast-like synoviocytes (FLSs) from patients or commercially available lines (HFLS-RA, MH7A) provide relevant models for evaluating pathway inhibition effects on proliferation, apoptosis, migration/invasion, and cytokine production. Experimental designs should include appropriate stimulation conditions (e.g., TNF-α, IL-1β, LPS for inflammatory models) and control groups to establish baseline pathway activity and inhibitor-specific effects [6] [7].
Pharmacodynamic biomarker assessment represents a critical component of pathway inhibition studies. Western blot analysis of phosphorylated pathway components (p-AKT Ser⁴⁷³, p-AKT Thr³⁰⁸, p-S6, p-4E-BP1) provides direct evidence of target engagement and pathway modulation. The meta-analysis by Zhang et al. (2025) established that p-AKT and p-mTOR levels consistently reflect functional changes following inhibitor treatment and serve as reliable pharmacodynamic markers for monitoring therapeutic response. Additional functional assays should evaluate key cellular processes regulated by the pathway, including cell proliferation (CCK-8, MTT, BrdU incorporation), apoptosis (annexin V/PI staining, caspase activation), migration/invasion (Transwell, wound healing assays), and cytokine secretion (ELISA, multiplex assays) where appropriate. For in vivo studies, incorporating an insulin-suppressing diet can mitigate treatment-induced hyperglycemia and hyperinsulinemia that otherwise reactivate the pathway through insulin receptor signaling, thereby improving the therapeutic index of PI3K/AKT/mTOR inhibitors [6] [9] [7].
Table 3: Key Methodologies for Assessing PI3K/AKT/mTOR Pathway Inhibition
| Method Category | Specific Techniques | Key Readouts | Technical Considerations |
|---|---|---|---|
| Pathway Activity | Western blot | p-AKT (S473, T308), p-S6, p-4E-BP1 | Use phospho-specific antibodies; Include total protein controls |
| Immunofluorescence | Subcellular localization of pathway components | Enables single-cell resolution analysis | |
| ELISA/MSD | Phosphoprotein quantification | Higher throughput than Western | |
| Functional Assays | CCK-8/MTT | Cell proliferation/viability | Multiple time points recommended |
| Annexin V/PI | Apoptosis | Distinguish early vs. late apoptosis | |
| Transwell | Migration/invasion | Matrigel for invasion assays | |
| Cytokine ELISA | IL-6, IL-8 secretion | Relevant for inflammatory models | |
| Metabolic Studies | Seahorse Analyzer | Mitochondrial function | Fuel oxidation preferences |
| Metabolomics | Metabolic pathway alterations | GC/MS or LC/MS platforms | |
| In Vivo Models | Xenograft studies | Tumor growth inhibition | Include pharmacodynamic markers |
| Disease models | Arthritis severity, histology | Relevant for inflammatory diseases |
Advanced methodological approaches provide deeper insights into pathway function and inhibitor mechanisms. Functional genomics screens (e.g., shRNA libraries) can identify critical pathway dependencies and synthetic lethal interactions, as demonstrated by the identification of MTOR as the top gene essential for proliferation in E2A-PBX1+ acute lymphoblastic leukemia cells. Metabolomic profiling reveals compensatory metabolic adaptations following pathway inhibition, such as increased dependence on fatty acid oxidation observed in B-ALL cells after mTOR inhibition, suggesting potential combination therapy approaches. For clinical translation, pharmacokinetic/pharmacodynamic modeling helps establish optimal dosing schedules that maintain continuous pathway suppression while minimizing toxicity. When designing combination therapy studies, synergy analyses (e.g., Chou-Talalay method) provide quantitative assessment of drug interactions and help identify the most promising therapeutic combinations for further development [8] [9].
The therapeutic targeting of the PI3K/AKT/mTOR pathway continues to evolve with increasingly sophisticated approaches that address the limitations of early single-node inhibitors. The emerging paradigm of multi-node inhibition represents a significant advance, with clinical trials demonstrating promising efficacy for combinations such as sapanisertib plus serabelisib in advanced solid tumors. Future directions include the development of mutation-selective PI3Kα inhibitors (e.g., RLY-2608, STX-478) that spare wild-type PI3Kα to reduce treatment-related hyperglycemia, the identification of predictive biomarkers beyond PIK3CA mutations to better select patients likely to benefit from pathway inhibition, and rational combination strategies with complementary targeted therapies, immunotherapies, and conventional chemotherapies. Additionally, targeting the metabolic vulnerabilities exposed by pathway inhibition, such as increased dependence on fatty acid oxidation, represents a promising approach to overcome resistance and improve therapeutic outcomes [9] [5].
The table below summarizes the key absorption, distribution, and elimination parameters of leniolisib in humans [1].
| Parameter | Value / Description |
|---|---|
| Absorption | |
| Time to Peak Concentration (T~max~) | Median: 1 hour [1]. |
| Effect of Food | No clinically meaningful effect; can be taken with or without food [2] [1]. |
| Dose Proportionality | Systemic exposure increases dose-proportionally from 20 to 140 mg twice daily [1]. |
| Distribution | |
| Plasma Protein Binding | 94.5% [1]. |
| Apparent Volume of Distribution (V~d~) | Information not available in provided sources. |
| Metabolism | |
| Primary Pathway | Extensively metabolized in the liver, primarily by CYP3A4 (95.4%) [1]. |
| Secondary Pathways | Minor contributions from CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%) [1]. |
| Excretion | |
| Feces | 67% of administered dose (mostly as metabolites) [1]. |
| Urine | 25.5% of administered dose (only 6.32% as unchanged drug) [1]. |
| Half-life (t~1/2~) | 10 hours [1]. |
A high-performance liquid chromatography (HPLC) method has been developed and validated for quantifying this compound concentration in rat plasma, which is crucial for pharmacokinetic studies [3].
Chromatographic Conditions:
Method Validation:
The following diagram illustrates the experimental workflow for the bioanalysis of this compound in rat plasma:
Experimental workflow for this compound bioanalysis in rat plasma. [3]
This compound is a selective small-molecule inhibitor of PI3Kδ. It acts as a targeted therapy for Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), an inborn error of immunity caused by gain-of-function mutations in genes encoding parts of the PI3Kδ complex [4] [5].
The diagram below illustrates the PI3Kδ signaling pathway and the specific point of inhibition by this compound:
This compound inhibits constitutively active PI3Kδ in APDS, blocking downstream signaling. [4] [5]
Activated PI3Kδ Syndrome (APDS) is an ultra-rare, progressive genetic disease caused by gain-of-function mutations in the PIK3CD gene (APDS1) or loss-of-function mutations in the PIK3R1 gene (APDS2) [1] [2]. These mutations lead to hyperactivation of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway, which is predominantly expressed in hematopoietic cells and is crucial for immune cell development, function, and homeostasis [1] [2] [3].
The constitutive activation of PI3Kδ results in immune deficiency and dysregulation, clinically presenting with recurrent sinopulmonary infections, lymphoproliferation (lymphadenopathy and splenomegaly), autoimmunity, and an increased risk of lymphoma [4] [5]. The median survival is reported to be 44 years, underscoring the severity of the condition [4].
Leniolisib addresses the root cause of APDS by selectively inhibiting the overactive PI3Kδ pathway. The diagram below illustrates the signaling disruption in APDS and the targeted action of this compound.
As shown, this compound binds selectively to the p110δ catalytic subunit of PI3Kδ, competitively inhibiting its active site and preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2] [6] [7]. This action dampens the downstream overactive AKT/mTOR signaling and restores the function of FOXO transcription factors, which are critical for proper immune cell function [2] [7].
This compound was strategically designed for high selectivity and an improved safety profile. Key physicochemical and pharmacological properties are summarized below.
Table 1: Key Properties of this compound [1] [6] [3]
| Property | Description |
|---|---|
| Brand Name | Joenja |
| Molecular Weight | 450.47 g/mol (free base); 548.46 g/mol (phosphate salt) |
| Chemical Formula | C₂₁H₂₅F₃N₆O₂ (free base) |
| Mechanism | Potent and selective oral inhibitor of PI3Kδ |
| Selectivity (IC₅₀) | PI3Kδ: 11 nM; PI3Kα: 244 nM (22-fold selective); PI3Kβ: 424 nM (38-fold selective); PI3Kγ: 2230 nM (202-fold selective) |
| Key Metabolizer | CYP3A4 |
| Dosage | 70 mg twice daily, with or without food |
Its development addressed the poor water solubility of earlier quinazoline derivatives, resulting in a compound with 500 times better solubility, good metabolic stability, membrane permeability, and favorable pharmacokinetics [1] [3]. Unlike earlier PI3Kδ inhibitors developed for oncology, this compound's high selectivity aims to provide efficacy without the severe immune-mediated adverse events associated with this drug class.
Table 2: Comparison of this compound with Other Approved PI3K Inhibitors [1]
| Drug (Primary Indication) | PI3K Isoform Specificity (IC₅₀ nM) | Serious Adverse Events (Grade ≥3) |
|---|---|---|
| This compound (APDS) | δ: 11 | No Grade 3 adverse events reported |
| Idelalisib (CLL, iNHL) | δ: 2.5; γ: 89; α: 8600; β: 4000 | Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions |
| Duvelisib (CLL, SLL) | δ: 2.5; γ: 27; α: 1602; β: 85 | Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia |
| Copanlisib (FL) | α: 0.5; β: 3.7; δ: 0.7; γ: 6.4 | Hyperglycemia, hypertension, diarrhea/colitis, leukopenia |
The approval of this compound was primarily based on a 12-week, randomized, placebo-controlled Phase III trial (NCT02435173) [1] [8].
This compound has demonstrated a favorable safety and tolerability profile in clinical trials.
For researchers designing experiments around PI3Kδ inhibition, the following key methodologies from the clinical development of this compound are relevant.
1. Assessing Target Engagement and Pathway Modulation:
2. Evaluating Efficacy in Clinical Trials:
log10-transformed sum of the product of diameters (SPD) of up to 12 index lymph nodes via CT or MRI.3. Synthesis and Chemistry: The synthetic route to this compound involves a linear sequence starting from a tetrahydro-pyridopyrimidine core, as illustrated below.
This compound represents a breakthrough as the first targeted therapy for APDS, demonstrating that precise inhibition of a hyperactive immune signaling pathway can correct underlying immune defects with a favorable safety profile. Its high selectivity for PI3Kδ differentiates it from earlier, less selective inhibitors and is likely the key to its improved tolerability.
Future research is expanding its potential:
Leniolisib is a targeted therapy designed to correct the specific immune dysregulation and deficiency in APDS.
APDS is caused by gain-of-function variants in PIK3CD (encoding the p110δ catalytic subunit) or loss-of-function variants in PIK3R1 (encoding the p85α regulatory subunit) [1] [2]. These genetic defects lead to constitutive hyperactivity of the PI3Kδ pathway. The following diagram illustrates the pathological pathway and this compound's mechanism of action.
Diagram: this compound inhibits the hyperactive PI3Kδ pathway in APDS, which is driven by PIK3CD or PIK3R1 gene variants. By blocking the p110δ subunit, it reduces downstream PIP₃ production and AKT/mTOR signaling, countering immune dysregulation [3] [1] [2].
In this pathway, PI3Kδ normally converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). Hyperactive PI3Kδ in APDS causes excessive PIP3 production, leading to over-activation of the AKT/mTOR pathway. This disrupts normal immune cell development and function, resulting in the disease's clinical hallmarks [3] [2]. This compound binds to the active site of the p110δ subunit, competitively inhibiting PI3Kδ and reducing PIP3 production [3].
The table below summarizes the key pharmacokinetic parameters of this compound, primarily based on data from the approved 70 mg twice-daily dosing regimen [3].
| PK Parameter | Profile |
|---|---|
| Absorption & Tmax | Rapidly absorbed; Tmax ~1 hour post-dose. Food effect is negligible. |
| Distribution | Volume of distribution: ~28.5 L. Plasma protein binding: 94.5%. |
| Metabolism | Primarily hepatic, mediated mainly by CYP3A4 (94.5%). Minor contributions from CYP3A5, CYP1A2, and CYP2D6. |
| Elimination | Mean half-life: ~10 hours (effective half-life ~7 hours). Excreted ~67% in feces and ~25.5% in urine (~6% as unchanged parent drug). |
| Drug Interaction Potential | Co-administration with strong CYP3A4 inducers or inhibitors is expected to significantly affect exposure. |
This compound's efficacy and safety have been evaluated in multiple clinical trials, leading to its initial approval and ongoing investigation in younger pediatric populations.
A 12-week, randomized, placebo-controlled, triple-blinded phase III trial (NCT02435173) established the efficacy of this compound in patients 12 years and older [2] [4].
Experimental Protocol:
Key Efficacy Results: The trial successfully met both co-primary endpoints. The data below are presented for the overall population and by age subgroup [2] [4].
| Population | Endpoint | This compound Group (LS Mean) | Placebo Group (LS Mean) | Adjusted Mean Difference (95% CI) | P-value |
|---|---|---|---|---|---|
| Overall (N=31) | Reduction in lymph node size (log10) | -0.25 | - | -0.25 (-0.38, -0.12) | p=0.0006 |
| Increase in naïve B cells (%) | 37.30 | - | 37.30 (24.06, 50.54) | p=0.0002 | |
| Adolescents (12-17 yrs) | Reduction in lymph node size (log10) | -0.4 | -0.1 | - | Reported significant |
| Increase in naïve B cells (%) | 44.5 | -16.5 | - | Reported significant | |
| Adults (≥18 yrs) | Reduction in lymph node size (log10) | -0.3 | 0.1 | - | Reported significant |
| Increase in naïve B cells (%) | 28.4 | -1.1 | - | Reported significant |
Secondary endpoints also showed significant benefits, including reduced spleen volume (adjusted mean difference: -186 cm³; 95% CI, -297 to -76.2; P=0.0020) and improvements in other lymphocyte subsets and serum IgM levels [2].
An interim analysis of an ongoing open-label extension (OLE) study demonstrated sustained safety and efficacy with long-term this compound use [1].
The clinical development program has been extended to younger children. A supplemental New Drug Application (sNDA) for children aged 4-11 years has been granted Priority Review by the FDA, with a target action date of January 31, 2026 [5] [6] [7].
This compound represents a significant advancement as the first targeted therapy for APDS, directly addressing the hyperactive PI3Kδ pathway at the root of the disease. Its development program demonstrates a clear commitment to addressing the unmet need across the entire age spectrum of APDS patients, from young children to adults.
The table below summarizes two validated HPLC methods for this compound, each designed for a specific application [1] [2].
| Parameter | Method 1: Bioanalytical (Rat Plasma) | Method 2: Impurity & Degradation Profiling |
|---|---|---|
| Application | Pharmacokinetic studies [1] | Quality control; stability-indicating analysis [2] |
| Column | Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm) [1] | Waters Symmetry C18 [2] |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 7.4) (40:60) [1] | Methanol:Sodium acetate buffer (55:45 v/v) [2] |
| Flow Rate | 1.0 mL/min [1] | 0.90 mL/min [2] |
| Detection (λ) | PDA, 294 nm [1] | UV, 229 nm [2] |
| Retention Time | Not specified (Run time: 5 min) [1] | Not specified |
| Linearity Range | 150 - 6000 ng/mL [1] | Not explicitly specified |
| Internal Standard | Sorafenib [1] | Not applicable |
This protocol is designed for extracting and quantifying this compound from rat plasma for pharmacokinetic studies [1].
Step 1: Mobile Phase Preparation Prepare a phosphate buffer pH 7.4 by mixing 175 mL of 0.2M potassium dihydrogen phosphate with 136.85 mL of 0.2M sodium hydroxide in a 500 mL volumetric flask and making up to volume with water. The mobile phase is a mixture of this buffer and acetonitrile in a 40:60 ratio. Acetonitrile serves as the diluent [1].
Step 2: Standard and Internal Standard (IS) Solution Preparation Prepare stock solutions of this compound and sorafenib (IS) in acetonitrile at 100 µg/mL. Perform serial dilutions to obtain a working this compound solution (60 µg/mL) for calibration and quality control (QC), and a working IS solution (2.4 µg/mL) [1].
Step 3: Calibration Standards and QC Samples In 2-mL Eppendorf tubes, spike 200 µL of blank rat plasma with 500 µL of the appropriate working calibration solution. Add 500 µL of the IS working solution (2.4 µg/mL). Precipitate proteins by adding 800 µL of a precipitating reagent (methanol:acetonitrile, 36:64). Vortex mix the samples, then centrifuge for 20 minutes at 4000 rpm. Filter the supernatant and transfer it to an HPLC vial for analysis. This yields calibration standards of 150, 300, 600, 1200, 1800, 4200, and 6000 ng/mL. Similarly, prepare QC samples (LLOQ, LQC, MQC, HQC) at 150, 450, 2000, and 4500 ng/mL [1].
Step 4: Chromatographic Analysis Inject 10 µL of the processed sample onto the HPLC system. Use the Inertsil ODS-4 C18 column maintained at 30°C. Elute the analytes with the mobile phase at a flow rate of 1.0 mL/min and monitor the effluent with a PDA detector at 294 nm. The total run time is 5 minutes [1].
The workflow for this bioanalytical method is as follows:
This protocol is used for stability-indicating analysis to identify and characterize degradation products (DPs) of this compound [2].
Step 1: Chromatographic Conditions and Analysis Use a Waters Symmetry C18 column. The mobile phase is an isocratic mixture of methanol and sodium acetate buffer (55:45 v/v), delivered at a flow rate of 0.90 mL/min. Detection is performed with a UV detector set at 229 nm. Inject the this compound sample and record the chromatogram [2].
Step 2: Forced Degradation Studies Subject this compound to various stress conditions to induce degradation. The study found that this compound is most susceptible to acidic and oxidative stress. The degradation follows pseudo-first-order kinetics, with half-lives of approximately 21.08 hours (acidic) and 16.73 hours (oxidative) [2].
Step 3: Identification of Degradation Products (DPs) Analyze the stressed samples using LC-MS/MS to characterize the structure of the major degradation products. Key DPs identified include:
Step 4: In-silico Toxicity Prediction Evaluate the toxicity of the identified DPs using in-silico software. Predictions classify DP 3 as the most toxic (Class 3, LD₅₀ = 250 mg/kg), while DP 1 and DP 2 show moderate toxicity (Class 4). DP 4 is predicted to have the least toxicity (Class 5) [2].
The logical relationship for impurity profiling is outlined below:
Choosing and optimizing the right method is crucial for success.
Selecting an Appropriate Method: Your choice should be driven by the analytical question. Method 1 is optimal for quantifying this compound concentration in biological samples from pre-clinical studies. Method 2 is essential for assessing the stability and quality of the drug substance or formulated product, especially to monitor impurities that may form under stress [1] [2].
Systematic Optimization with AQbD: While not directly applied to this compound in the available literature, the principle of Analytical Quality by Design (AQbD) is a robust framework for HPLC development. As demonstrated for other drugs, AQbD involves defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs) and Critical Process Parameters (CPPs), and using experimental designs (e.g., Full Factorial Design) to establish a method operable design space, ensuring method robustness [3].
The AQbD workflow for systematic method development is as follows:
The developed HPLC methods provide reliable tools for the analysis of this compound in different stages of drug development. The bioanalytical method enables critical pharmacokinetic studies, while the stability-indicating method ensures drug product quality and safety by monitoring potentially toxic degradation products. Applying a systematic AQbD approach can further enhance the robustness and reliability of these analytical methods.
Leniolisib is an oral selective phosphoinositide 3-kinase (PI3K) delta inhibitor developed for treating activated PI3K delta syndrome (APDS), a rare primary immunodeficiency disorder with an estimated prevalence below 1 per million worldwide [1]. As a targeted therapy addressing the underlying disease mechanism rather than just symptoms, this compound represents a significant advancement over conventional standard of care involving antimicrobials, immunoglobulin replacement therapy, and immunosuppressants [1]. The drug received FDA approval in March 2023 for treating APDS in patients aged 12 years and older [2].
Bioanalytical method validation is crucial during drug development to ensure reliable quantification of drug concentrations in biological matrices. This application note details a comprehensive validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound in rat plasma according to ICH M10 guidelines [2]. The validated method has been successfully applied to pharmacokinetic studies, supporting research on the drug's bioavailability and bioequivalence [2] [3].
The analysis was performed using a Waters HPLC 2695 separation module equipped with an autosampler, column oven, and PDA detector (2996) [2]. Data integration was managed using the Empower 2 software platform.
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS-4 C18 (150 mm × 4.6 mm, 3.0 µm) |
| Mobile Phase | Acetonitrile:Phosphate buffer pH 7.4 (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 294 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
| Internal Standard | Sorafenib |
The sample preparation followed a protein precipitation technique [2]:
Figure 1: Workflow for sample preparation of this compound in rat plasma using protein precipitation extraction.
The developed method was systematically validated according to ICH M10 guidelines for bioanalytical method validation [2]. The following parameters were evaluated:
The method demonstrated excellent selectivity with no interference from plasma components at the retention times of this compound and the internal standard (sorafenib) [2]. The chromatographic conditions successfully resolved both analytes from endogenous matrix components.
The calibration curve exhibited linearity over the concentration range of 150-6000 ng/mL [2]. A seven-point calibration curve was constructed with the following results:
| Calibration Standard (ng/mL) | Predicted Mean Concentration (ng/mL) ± SD | %RSD | Accuracy (%) |
|---|---|---|---|
| 150.00 | 142.21 ± 2.22 | 1.04 | 93.87 |
| 300.00 | 300.31 ± 1.42 | 0.47 | 100.10 |
| 600.00 | 628.22 ± 14.16 | 2.25 | 104.70 |
| 1200.00 | 1148.60 ± 9.21 | 0.80 | 95.72 |
| 1800.00 | 1679.27 ± 7.93 | 0.47 | 93.29 |
| 4200.00 | 3969.01 ± 147.96 | 3.73 | 94.50 |
| 6000.00 | 5912.23 ± 146.28 | 2.47 | 98.54 |
Table 1: Linearity data for this compound in rat plasma across the calibration range of 150-6000 ng/mL [4].
The method demonstrated acceptable accuracy and precision across all quality control levels [2]:
The protein precipitation extraction method provided consistent recovery of this compound from rat plasma [2]. The extraction efficiency was determined to be adequate for quantitative analysis, with minimal matrix effect observed.
Stability tests were conducted under various conditions, including:
All stability results met acceptance criteria, demonstrating the reliability of the method under normal handling and storage conditions [2].
The validated method was successfully applied to a pharmacokinetic study of this compound in rats following administration of a 10 mg/kg oral solution [2]. The method demonstrated sufficient sensitivity and precision to characterize the absorption, distribution, and elimination profiles of this compound.
Figure 2: Experimental workflow for the pharmacokinetic study of this compound in rat plasma following oral administration.
The developed RP-HPLC method with PDA detection represents a robust, sensitive, and cost-effective approach for quantifying this compound in rat plasma [2]. The method offers several advantages:
The successful application of this method to pharmacokinetic studies confirms its suitability for supporting preclinical development of this compound, including bioavailability and bioequivalence assessments [2]. The method provides a viable alternative to more expensive LC-MS/MS techniques, particularly for laboratories with limited access to mass spectrometry instrumentation.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation, incorrect mobile phase pH | Replace column, verify mobile phase pH (7.4) |
| Retention time shift | Mobile phase composition variation, temperature fluctuations | Prepare fresh mobile phase, maintain column temperature at 30°C |
| Low recovery | Incomplete protein precipitation | Optimize precipitation reagent volume/composition |
| High background noise | Contaminated mobile phase or column | Use HPLC-grade reagents, flush column |
This application note presents a fully validated RP-HPLC method for the quantification of this compound in rat plasma. The method demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, precision, and recovery. The straightforward sample preparation and relatively short analysis time make this method suitable for routine analysis in supporting preclinical pharmacokinetic studies of this compound during drug development.
Leniolisib (marketed as Joenja) is a first-in-class, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) [1] [2]. As a small molecule drug (C21H25F3N6O2), ensuring its purity is paramount for patient safety and therapeutic efficacy [1]. Impurity profiling is a critical component of pharmaceutical development, required to identify, quantify, and control any component that is not the active pharmaceutical ingredient (API) or an excipient [3]. These impurities, which can arise from synthesis, degradation, or during storage, have the potential to compromise product quality and safety [4].
This document provides detailed application notes and protocols for the characterization of impurities in this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a powerful analytical technique that combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and identifying trace-level impurities in complex matrices [5] [6]. The protocols herein are designed to meet rigorous International Council for Harmonisation (ICH) guidelines [7] [3], providing a framework for researchers and drug development professionals to ensure the safety and quality of this compound.
This compound is a potent, selective inhibitor that targets the overactive PI3Kδ signaling pathway in APDS patients [1] [8]. The table below summarizes its key physicochemical properties, which are critical for developing analytical methods [1] [8].
Table 1: Physicochemical Properties of this compound
| Property | Value/Description |
|---|---|
| Chemical Formula | C21H25F3N6O2 |
| Molecular Weight | 450.466 g/mol (free base) |
| Mechanism of Action | Selective PI3Kδ inhibitor |
| Solubility | pH-dependent; decreases with increasing pH |
| LogD (pH 7.4) | 3.1 |
| Rule of 5 Violations | 0 |
The drug's metabolism is primarily mediated by the CYP3A4 enzyme, and it is 94.5% bound to plasma proteins. Its bi-exponential plasma decay profile indicates distribution into peripheral tissues [1]. Understanding these properties is essential for predicting degradation pathways and potential impurity formation.
In pharmaceuticals, impurities are classified as follows [3]:
For this compound, a key concern is the formation of nitrosamine impurities, which are probable human carcinogens and have been the cause of major drug recalls [4] [3]. A proactive impurity control strategy is, therefore, not just a regulatory requirement but a critical patient safety measure.
A comprehensive impurity profiling workflow for this compound involves multiple stages, from sample preparation to data analysis, as outlined in the following diagram.
Diagram 1: Impurity Profiling Workflow for LC-MS/MS. The process flows from sample preparation through separation, analysis, and final reporting, with common sample preparation techniques listed.
Effective sample preparation is crucial for removing matrix interferences and concentrating target analytes, thereby enhancing sensitivity and instrument longevity [6]. The choice of method depends on the required selectivity, sensitivity, and sample throughput.
Table 2: Comparison of LC-MS/MS Sample Preparation Methods
| Method | Principle | Best For | Relative Matrix Depletion |
|---|---|---|---|
| Protein Precipitation (PPT) | Using organic solvents to denature and precipitate proteins | High-protein matrices (serum, plasma); fast and simple workflows | Least |
| Solid-Phase Extraction (SPE) | Selective binding of analyte to a stationary phase, followed by elution | Concentrating analytes; high selectivity and clean-up | More |
| Supported Liquid Extraction (SLE) | Partitioning of analyte from aqueous sample into organic solvent on a diatomaceous earth support | Non-polar analytes; offers consistency and good recovery | More |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between immiscible aqueous and organic solvents | Well-established; good for concentrating analytes | More |
Recommended Protocol for this compound Solid-Phase Extraction (SPE):
Chromatographic Separation:
Mass Spectrometric Detection:
All analytical methods used for release testing must be validated per ICH guidelines to ensure they are suitable for their intended purpose [7]. The following table outlines the key validation characteristics and typical acceptance criteria for a quantitative impurity method.
Table 3: Analytical Method Validation Characteristics and Criteria
| Validation Characteristic | Protocol Description | Acceptance Criteria |
|---|---|---|
| Accuracy (Recovery) | Spiking known concentrations of impurities into the drug matrix (n=6) at three levels (QL, 100%, 120% of specification). | Mean recovery between 85-115% |
| Precision (Repeatability) | Analysis of six independent preparations at 100% of the specification level. | RSD ≤ 10% |
| Intermediate Precision | Performing the repeatability study on a different day, with a different analyst and instrument. | RSD ≤ 15% (combined variability) |
| Specificity | Demonstrating resolution of impurities from each other and the main peak, and no interference from blank. | Baseline resolution (R > 2.0) |
| Linearity & Range | Analyzing impurity standards at a minimum of 5 concentrations from the QL to 120% of the specification. | Correlation coefficient (r²) > 0.995 |
| Quantitation Limit (QL) | Determining the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ~10:1). | Accuracy 80-120%, Precision RSD ≤ 15% |
Adherence to regulatory standards is mandatory. The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products [3]. For a drug with a maximum daily dose of less than 2 grams/day, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day (whichever is lower) [3].
Furthermore, specific guidance on nitrosamine impurities requires sensitive and selective methods capable of detecting these potent carcinogens at parts-per-billion (ppb) levels [4]. A robust quality control laboratory must operate under Good Manufacturing Practices (GMP) with fully validated methods and complete data integrity [7] [3].
The detailed LC-MS/MS protocols outlined in this document provide a scientifically sound and regulatory-compliant framework for the comprehensive characterization of impurities in this compound. By leveraging advanced sample preparation techniques like SPE, high-resolution UHPLC separation, and selective MS/MS detection, developers can ensure the safety, efficacy, and quality of this critical therapy for APDS patients. A proactive impurity profiling strategy, integrated from early development through commercial manufacturing, is indispensable for successful regulatory submissions and for protecting patient health.
Leniolisib (marketed as Joenja) represents a significant advancement in the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency disorder caused by gain-of-function mutations in genes encoding the PI3Kδ pathway components [1]. As a selective PI3Kδ inhibitor, this compound targets the underlying pathophysiology of APDS by modulating overactive signaling in hematopoietic cells [2]. The drug's plasma protein binding characteristics directly influence its distribution, metabolism, and potential for drug-drug interactions, making these parameters critically important for both clinical application and further drug development [3]. Understanding this compound's binding properties provides valuable insights into its pharmacokinetic profile and therapeutic window, particularly for researchers designing analogs or formulating protocols for therapeutic drug monitoring.
The high specificity of this compound for the PI3Kδ isoform over other phosphoinositide 3-kinase family members (28-fold selective over PI3Kα, 43-fold over PI3Kβ, and 257-fold over PI3Kγ) underscores its targeted mechanism of action [1] [2]. This selectivity profile differentiates this compound from earlier PI3K inhibitors associated with significant adverse effects and contributes to its favorable safety profile in APDS patients [4]. With recent FDA approval expanded to pediatric patients aged 4-11 years and ongoing clinical trials for children aged 1-6 years, comprehensive understanding of this compound's protein binding has become increasingly important for dose optimization across diverse patient populations [5].
This compound demonstrates consistent and predictable protein binding characteristics that contribute to its favorable pharmacokinetic profile. The drug is 94.5% bound to plasma proteins, primarily to albumin and acute-phase reactants, with the bound fraction serving as a reservoir that maintains stable unbound drug concentrations throughout the dosing interval [1] [3]. This high binding percentage remains consistent across the therapeutic dose range (70 mg twice daily), with dose-proportional increases in systemic exposure observed from 20-140 mg twice daily [3]. The table below summarizes the key protein binding and pharmacokinetic parameters of this compound:
Table 1: this compound Protein Binding and Pharmacokinetic Parameters
| Parameter | Value | Clinical Significance |
|---|---|---|
| Plasma Protein Binding | 94.5% [1] [3] | High binding limits free drug availability; potential for displacement interactions |
| Volume of Distribution | 28.5 L [1] | Moderate distribution suggesting confinement primarily to plasma and extracellular fluid |
| Time to Peak Concentration (Tmax) | 1 hour [1] [3] | Rapid absorption following oral administration |
| Apparent Half-life | 10 hours [1] [3] | Suitable for twice-daily dosing regimen |
| Steady-State Achievement | 2-3 days [1] [3] | Minimal accumulation (1.4-fold) with consistent exposure |
| Primary Metabolic Pathways | CYP3A4 (94.5%), CYP3A5 (3.5%), CYP1A2 (0.7%), CYP2D6 (0.7%) [1] | Vulnerability to interactions with CYP3A4 inhibitors/inducers |
The moderate volume of distribution (28.5 L) indicates that this compound is largely confined to the plasma compartment with limited penetration into tissues, consistent with its high protein binding characteristics [1]. This pharmacokinetic profile is particularly advantageous for a drug targeting hematopoietic cells, as these are readily accessible from the plasma compartment. The effective half-life of approximately 7 hours supports the twice-daily dosing regimen that maintains consistent pathway suppression throughout the dosing interval [1]. From a clinical perspective, the high protein binding theoretically increases the potential for displacement interactions with other highly protein-bound medications, though the relatively high therapeutic index of this compound may mitigate concerns about clinically significant interactions in most scenarios [3].
Equilibrium dialysis represents the gold standard method for determining plasma protein binding of small molecules like this compound. This technique separates the protein-containing compartment (plasma) from the protein-free buffer compartment using a semi-permeable membrane with a molecular weight cutoff that allows free drug passage while retaining protein-bound drug [3]. The following protocol outlines the standardized approach for assessing this compound protein binding:
Preparation Phase:
Dialysis Procedure:
Sample Analysis:
This method directly measures the unbound drug fraction, which is critical for understanding the pharmacologically active concentration. For this compound, equilibrium dialysis confirmed the consistent protein binding across the therapeutic concentration range, with only minor variations observed between individuals [1] [3].
Ultracentrifugation provides an alternative approach for determining protein binding that avoids potential membrane artifacts. This method exploits the density differential between proteins and free drug molecules under high gravitational forces:
Sample Preparation:
Centrifugation Parameters:
Analysis and Calculation:
Both methodologies have demonstrated comparable results for this compound, with the reported 94.5% protein binding representing a consistent finding across multiple analytical approaches [1] [3]. The experimental consistency across methods strengthens the reliability of this parameter for predictive modeling of drug behavior.
This compound's protein binding characteristics directly influence its access to the intracellular target, PI3Kδ, in hematopoietic cells. The PI3Kδ pathway is constitutively hyperactive in APDS due to gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1, leading to excessive production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent immune dysfunction [1] [6]. The diagram below illustrates this compound's mechanism of action within this pathway:
Figure 1: this compound Inhibition of Hyperactive PI3Kδ Signaling in APDS
The unbound fraction of this compound (approximately 5.5%) diffuses into lymphocytes where it competitively inhibits ATP binding at the catalytic site of the p110δ subunit [1] [4]. This targeted inhibition normalizes the aberrant PI3Kδ signaling, resulting in reduced phosphorylated AKT levels and downstream pathway activity [6]. At the cellular level, this translates to improved lymphocyte maturation, evidenced by normalized naïve B cell populations and reduced transitional B cells, ultimately correcting the immunological abnormalities characteristic of APDS [7] [6].
The relationship between this compound's protein binding and its pharmacodynamic effects has been quantitatively established through ex vivo analyses demonstrating that higher plasma concentrations correlate with greater reduction in phosphorylated AKT-positive B cells [1]. At the therapeutic dose of 70 mg twice daily, this compound achieves an average 80% reduction in pathway activity, effectively restoring immune homeostasis without complete immunosuppression [1]. This balanced modulation reflects the importance of the free drug concentration in achieving sufficient target engagement while maintaining an acceptable safety profile.
The high protein binding and specific metabolic pathways of this compound create several potential interaction risks that require careful management in clinical practice and research settings. As a substrate primarily of CYP3A4 and an inhibitor of CYP1A2, BCRP, OATP1B1, and OATP1B3, this compound has both victim and perpetrator potential in drug-drug interactions [3]. The table below summarizes the key interaction risks and clinical recommendations:
Table 2: this compound Drug Interaction Profile and Management Strategies
| Interaction Mechanism | Affected Drugs/Pathways | Clinical Effect | Management Recommendation |
|---|---|---|---|
| CYP3A4 Metabolism | Strong inhibitors (e.g., itraconazole) | ↑ this compound exposure (~2-fold) [3] | Avoid concomitant use; consider alternative antifungals |
| Strong inducers (e.g., rifampin) | ↓ this compound AUC by 78% [3] | Avoid concomitant use; monitor for reduced efficacy | |
| CYP1A2 Inhibition | Substrates with narrow therapeutic index (e.g., theophylline) | Potential increased substrate exposure [3] | Avoid combination or closely monitor substrate levels |
| Transporter Inhibition | BCRP, OATP1B1, OATP1B3 substrates | Potential increased substrate exposure [3] | Avoid combination or use with caution |
| Protein Binding Displacement | Highly protein-bound drugs (e.g., warfarin) | Theoretical increased free fraction | Monitor for enhanced effects; significance likely low |
The pH-dependent solubility of this compound (with decreased solubility at higher pH values) initially raised concerns about potential interactions with acid-reducing agents [3]. However, clinical studies have demonstrated no clinically relevant effects on this compound exposure when co-administered with proton pump inhibitors or H2 receptor antagonists, providing reassurance for patients requiring these medications [3]. This finding suggests that the high protein binding, rather than gastrointestinal absorption, represents the more significant factor in this compound's drug interaction profile.
From a clinical management perspective, the interaction risk with strong CYP3A4 inhibitors and inducers necessitates thorough medication reconciliation and patient counseling [3]. Additionally, the potential for this compound to increase exposure to CYP1A2 substrates with narrow therapeutic indices warrants careful consideration when prescribing such combinations. The relatively short half-life of this compound (10 hours) means that interaction effects would manifest relatively quickly after initiation or discontinuation of interacting drugs, allowing for timely intervention [1].
The comprehensive characterization of this compound's protein binding properties has been instrumental in understanding its pharmacokinetic behavior, therapeutic efficacy, and interaction potential in the treatment of APDS. The consistently observed 94.5% plasma protein binding across experimental methods provides a reliable parameter for pharmacokinetic modeling and dose regimen optimization. The high binding percentage, combined with moderate volume of distribution and specific metabolic pathways, positions this compound as a drug with predictable disposition characteristics that facilitate its clinical use.
The translational relevance of these binding properties extends to both current clinical application and future research directions. For clinicians, understanding these parameters informs appropriate dosing in special populations, including patients with hepatic impairment (where metabolism may be compromised) and those requiring polypharmacy [3]. For researchers, the detailed protein binding and interaction data provide a foundation for developing therapeutic protocols and designing next-generation PI3Kδ inhibitors with optimized binding characteristics.
Ongoing clinical trials in younger pediatric populations (ages 1-6 years) will further elucidate potential age-related variations in protein binding and drug disposition [5]. Additionally, the long-term safety data from extension studies continue to reinforce the favorable risk-benefit profile of this compound, with no grade 3-4 adverse events attributed to the drug's protein binding characteristics [7] [4]. As research progresses, the principles outlined in this analysis can guide the development of protein binding assays for novel therapeutics and inform the clinical management of patients receiving targeted therapies like this compound for rare immunodeficiency disorders.
This compound is an oral, selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), developed for treating Activated PI3Kδ Syndrome (APDS), a rare inborn error of immunity [1] [2]. As a targeted therapy, ensuring its pharmaceutical quality, stability, and precise pharmacokinetic monitoring is paramount. Stability-indicating analytical methods are designed to accurately measure the active pharmaceutical ingredient (API) while also separating and quantifying its degradation products and impurities, which is crucial for drug shelf-life determination and safety profiling [3]. Concurrently, robust bioanalytical methods are essential for pharmacokinetic studies to understand the drug's behavior in the body, which directly supports clinical efficacy and safety data [4].
This method is optimized for the separation of this compound from its potential impurities and degradation products, making it suitable for quality control and stability studies.
The primary goal of this method is the chromatographic profiling of this compound impurities and the study of its degradation behavior under various stress conditions. It successfully identified and characterized four major degradation products (DPs). The study found that this compound is most susceptible to acidic and oxidative stress conditions, following pseudo-first-order degradation kinetics [3].
Carry out stress degradation studies on this compound API (approximately 50 mg) under the following conditions to generate degradation products:
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Degradation (%) | Degradation Kinetics (Rate Constant, h⁻¹) | Half-Life (h) |
|---|---|---|---|
| Acidic (1 M HCl, 60°C) | 31.24% | 0.0329 | 21.08 |
| Oxidative (3% H₂O₂, 60°C) | 39.58% | 0.0414 | 16.73 |
| Basic (0.1 M NaOH, 60°C) | Minimal | Not Reported | Not Reported |
| Thermal & Photolytic | Minimal | Not Reported | Not Reported |
The degradation products were characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The major degradation products and their proposed structures are summarized below.
Table 2: Characterization of Major Degradation Products of this compound
| Degradation Product | Molecular Formula | Molecular Weight (g/mol) | Remarks / In-silico Toxicity Prediction (LD₅₀) |
|---|---|---|---|
| DP 1 | C₁₃H₁₅N₅O | 257 | Moderate toxicity (Class 4, LD₅₀ = 500 mg/kg) |
| DP 2 | C₂₀H₂₆N₆O₂ | 382 | Moderate toxicity (Class 4, LD₅₀ = 729 mg/kg) |
| DP 3 | C₁₃H₁₂F₃N₅O | 311 | Highest toxicity (Class 3, LD₅₀ = 250 mg/kg) |
| DP 4 | C₁₇H₁₉F₃N₆O | 380 | Least toxicity (Class 5, LD₅₀ = 1750 mg/kg) |
This method is validated for the quantitative determination of this compound in rat plasma and is applied to pharmacokinetic studies.
This protocol describes a selective and sensitive reverse-phase HPLC method with PDA detection for the quantification of this compound in rat plasma. The method is linear over a range of 150-6000 ng/mL and is fully validated as per ICH Bioanalytical method validation guidelines (M10). It has been successfully applied to a pharmacokinetic study of this compound administered as a 10 mg/kg oral solution to rats [4].
The method was validated and met acceptance criteria [4]:
The following diagrams outline the logical workflow for the stability study and the therapeutic pathway of this compound.
Diagram 1: Stability and Impurity Profiling Workflow. This chart illustrates the sequential steps for conducting forced degradation studies and impurity profiling of this compound, from sample preparation to final reporting.
Diagram 2: this compound Mechanism of Action Pathway. This chart outlines the therapeutic pathway of this compound, from the genetic cause of APDS to the normalization of the immune response via targeted inhibition of PI3Kδ signaling [1] [2].
The detailed application notes and protocols presented here provide two validated, complementary HPLC methods for the analysis of this compound. The stability-indicating method is critical for quality control, enabling the monitoring of impurity levels and the drug's stability profile under various conditions. The bioanalytical method offers a robust tool for quantifying this compound in biological matrices, which is indispensable for conducting pharmacokinetic and bioavailability studies. Together, these methods support the ongoing development, quality assurance, and clinical application of this compound, addressing the needs of researchers and drug development professionals in this field.
For researchers in pharmaceutical development, this note summarizes the forced degradation behavior and provides a validated, stability-indicating HPLC protocol for analyzing Leniolisib and its degradation products.
The table below summarizes quantitative data from a recent degradation kinetics study of this compound [1].
| Stress Condition | Degradation (%) | Degradation Rate Constant (k, h⁻¹) | Half-Life (t₁/₂, h) | Time for 10% Degradation (t₉₀, h) |
|---|---|---|---|---|
| Acidic Hydrolysis | 31.24 | 0.0329 | 21.08 | Data not reported |
| Oxidative Hydrolysis | 39.58 | 0.0414 | 16.73 | Data not reported |
The study observed pseudo-first-order kinetics for this compound degradation. The degradation was most significant under acidic and oxidative stress, with the highest rate constant and shortest half-life observed under oxidative conditions [1]. Another independent study reported different percentages of degradation under various stress conditions using a distinct HPLC method, as shown in the following table [2].
| Stress Condition | Degradation (%) [2] |
|---|---|
| Acidic Hydrolysis | 12.0 |
| Alkaline Hydrolysis | 13.6 |
| Oxidative Hydrolysis | 15.7 |
| Thermal Stress | 1.3 |
| Photolytic Stress | 10.1 |
| Reductive Stress | 2.1 |
This protocol is synthesized from published methodologies for forced degradation and analysis of this compound [1] [2].
Step 1: Forced Degradation Studies
Step 2: HPLC Analysis of Degradation Products
The diagram below outlines the key stages of the stress testing and characterization process.
Beyond kinetics, the structural identification and toxicity prediction of degradation products (DPs) are critical. One study used LC-MS/MS to characterize four major DPs formed under stress conditions, with proposed structures and in-silico toxicity predictions as follows [1]:
| Degradation Product (DP) | Proposed Molecular Formula | Molecular Mass (g/mol) | Predicted LD₅₀ (mg/kg) | Toxicity Class |
|---|---|---|---|---|
| DP 1 | C₁₃H₁₅N₅O | 257 | 500 | Moderate (Class 4) |
| DP 2 | C₂₀H₂₆N₆O₂ | 382 | 729 | Moderate (Class 4) |
| DP 3 | C₁₃H₁₂F₃N₅O | 311 | 250 | High (Class 3) |
| DP 4 | C₁₇H₁₉F₃N₆O | 380 | 1750 | Low (Class 5) |
> Note on Toxicity Classes: Toxicity classes are typically based on the Globally Harmonized System (GHS). Class 3 represents high toxicity, Class 4 moderate, and Class 5 low toxicity. The identification of DP 3 as having higher toxicity underscores the importance of controlling specific degradation pathways during formulation and storage [1].
The compiled data and protocols provide a foundation for understanding this compound's stability. The developed HPLC methods are robust for quality control, while kinetic and LC-MS/MS studies offer deeper insights for ensuring the drug's long-term safety and efficacy.
Leniolisib (formerly CDZ173; marketed as Joenja) is a novel, potent, and selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), developed for treating Activated Phosphoinositide 3-kinase Delta Syndrome (APDS). APDS is a rare primary immunodeficiency disorder caused by gain-of-function mutations in genes encoding the PI3Kδ pathway. This compound selectively inhibits the p110δ subunit of PI3K, demonstrating high potency against PI3Kδ (IC₅₀ = 11 nM) with significant selectivity over other isoforms (22-fold over PI3Kα, 38-fold over PI3Kβ, and 202-fold over PI3Kγ) [1] [2]. Preclinical pharmacokinetic (PK) studies in rat models are fundamental for establishing baseline PK parameters, understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, and facilitating the extrapolation of data to humans [3]. This document provides detailed application notes and standardized protocols for conducting robust PK studies of this compound in rats, incorporating validated bioanalytical methods.
This compound is a small molecule with a molecular weight of 450.47 g/mol for the free base and 548.46 g/mol for the phosphate salt used in the clinical formulation. Its chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1) [1].
Key Properties:
The drug discovery journey of this compound involved morphing a lipophilic 4,6-diaryl quinazoline core to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core, significantly improving its physicochemical and ADME properties [5].
Accurate quantification of this compound in biological matrices is crucial for PK studies. Two validated methods are presented below.
This method is considered the gold standard due to its high sensitivity and specificity [3].
This method provides a cost-effective alternative for analyses where ultra-high sensitivity is not required [4].
The following diagram illustrates the workflow for the bioanalysis of this compound in rat plasma:
Bioanalytical Workflow for this compound Quantification in Rat Plasma
Table 1: Comparison of Validated Bioanalytical Methods for this compound in Rat Plasma
| Parameter | LC-MS/MS Method [3] | RP-HPLC Method [4] |
|---|---|---|
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry | Reverse-Phase High-Performance Liquid Chromatography |
| Detection | Mass Spectrometry (MRM) | Photodiode Array (PDA) at 294 nm |
| Linear Range | 10 – 80 ng/mL | 150 – 6000 ng/mL |
| Sensitivity (LLOQ) | 10 ng/mL | 150 ng/mL |
| Precision (%CV) | < 1.7% | < 6% |
| Accuracy (%) | 95.0 – 98.0% | 89.8 – 91.7% |
| Internal Standard | Gefitinib | Sorafenib |
| Sample Preparation | Protein Precipitation | Protein Precipitation |
| Key Application | High-sensitivity PK studies requiring low quantification limits | Routine analysis, bioavailability/bioequivalence studies |
Non-compartmental analysis (NCA) is performed using a validated software program (e.g., Phoenix WinNonlin) to calculate the following PK parameters from the plasma concentration-time data:
Data from two independent rat PK studies are summarized below. The LC-MS/MS study reported significantly lower concentrations, likely due to its higher sensitivity and specificity, allowing for more accurate quantification at lower concentration ranges compared to the HPLC method.
Table 2: Summary of Pharmacokinetic Parameters of this compound from Rat Studies
| Pharmacokinetic Parameter | LC-MS/MS Study [3] | HPLC Study [4] |
|---|---|---|
| Dose | Not explicitly stated | 10 mg/kg (oral solution) |
| Cₘₐₓ (ng/mL) | 39.366 | Not specified |
| Tₘₐₓ (h) | 2 | Not specified |
| t₁/₂ (h) | 8 | ~7 |
| AUC₀–t (ng·h/mL) | 318 | Not specified |
| Analytical Method Used | LC-MS/MS (10-80 ng/mL range) | HPLC (150-6000 ng/mL range) |
Note: The reported half-life of ~7-8 hours in rats supports twice-daily (BID) dosing in humans to maintain steady-state concentrations [3] [4]. The AUC₀–t value of 318 ng·h/mL and Cₘₐₓ of 39.366 ng/mL from the robust LC-MS/MS method provide a reliable basis for extrapolating human doses [3].
This compound is a precision therapy targeting the root cause of APDS. The following diagram illustrates the disrupted signaling pathway in APDS and the site of this compound's action:
PI3Kδ Pathway in APDS and this compound Mechanism of Action
APDS is caused by gain-of-function mutations in the PIK3CD gene (encoding the p110δ catalytic subunit, APDS1) or loss-of-function mutations in the PIK3R1 gene (encoding the p85α regulatory subunit, APDS2) [6] [7]. These mutations lead to hyperactivation of the PI3Kδ pathway [6]. In a normal state, PI3Kδ converts phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a key secondary messenger for AKT phosphorylation and subsequent activation of mTOR and S6K signaling, which is crucial for immune cell development and function [1] [6]. In APDS, hyperactive PI3Kδ signaling results in uncontrolled immune activation, leading to the clinical hallmarks of the disease: lymphoproliferation (lymphadenopathy, splenomegaly), accumulation of senescent T cells, and immune deficiency and dysregulation [6] [7].
This compound, as a selective PI3Kδ inhibitor, binds to the p110δ subunit, dampening this hyperactive pathway. This inhibition leads to reduced phosphorylation of AKT and S6, which in turn normalizes B and T cell activation and corrects the immune dysregulation [6] [2]. Preclinical models demonstrated that this compound treatment resulted in a dose-dependent reduction of PI3K/AKT pathway activity, normalization of circulating naive B cells, and a significant reduction in lymph node size (by 39%) and spleen volume (by 40%) [6].
The protocols outlined herein provide a robust framework for conducting pharmacokinetic studies of this compound in rat models. The application of sensitive and validated bioanalytical methods, such as the LC-MS/MS method, is critical for generating reliable PK data. The established PK parameters (Tₘₐₓ ~2 h, t₁/₂ ~8 h) support its twice-daily dosing regimen in humans [3] [8]. The successful extrapolation of rat PK data to humans, as demonstrated by the subsequent approval of this compound (Joenja) for APDS, underscores the value of well-designed preclinical pharmacokinetic studies in drug development [3] [8]. This compound represents a successful example of precision medicine, offering a targeted therapeutic option for patients with APDS by directly countering the underlying pathological PI3Kδ hyperactivation [6] [9].
APDS: Activated phosphoinositide 3-kinase delta syndrome PI3Kδ: Phosphoinositide 3-kinase delta IRT: Immunoglobulin replacement therapy SPD: Sum of product diameters LS: Least squares AE: Adverse event SAE: Serious adverse event PK: Pharmacokinetics PD: Pharmacodynamics
Activated phosphoinositide 3-kinase delta syndrome (APDS) is a rare inborn error of immunity characterized by hyperactive PI3Kδ signaling resulting from either gain-of-function mutations in the PIK3CD gene (APDS1) or loss-of-function mutations in the PIK3R1 gene (APDS2). These genetic abnormalities lead to constitutive PI3Kδ pathway activation, causing disrupted immune cell development and function with clinical manifestations including severe lymphoproliferation, recurrent sinopulmonary infections, herpesvirus viremia, autoimmunity, enteropathy, and significantly elevated lymphoma risk [1] [2]. The PI3K-AKT-mTOR signaling pathway represents a crucial regulatory mechanism for cellular growth, survival, and metabolism, with the δ isoform predominantly expressed in hematopoietic cells [3].
Leniolisib is an oral, selective small-molecule inhibitor specifically targeting the p110δ catalytic subunit of PI3Kδ. Its mechanism involves competitive ATP-binding site occupation, thereby reducing downstream PIP3 production and AKT phosphorylation [3] [2]. The selectivity profile of this compound demonstrates substantial specificity for PI3Kδ (IC50 = 11 nM) compared to other isoforms: 22-fold selective over PI3Kα (IC50 = 244 nM), 38-fold over PI3Kβ (IC50 = 424 nM), and 202-fold over PI3Kγ (IC50 = 2,230 nM) [3]. This selectivity profile potentially explains its favorable safety characteristics compared to earlier, less selective PI3K inhibitors.
The registration-enabling clinical trial (NCT02435173) was a global, phase 3, triple-blinded, randomized, placebo-controlled study conducted across 10 sites in 9 countries [1] [4]. The trial employed a 12-week, fixed-dose design with patients aged ≥12 years randomized in a 2:1 ratio to receive either this compound 70 mg or matching placebo orally twice daily, approximately 12 hours apart [1] [4]. The study incorporated a triple-blinding approach (subject, investigator, and sponsor) to minimize bias, with efficacy and safety assessments performed at Days 15, 29, 57, and 85, and pharmacokinetic sampling on Days 29, 57, and 85 [1].
Table 1: Key Trial Design Elements
| Parameter | Specification |
|---|---|
| ClinicalTrials.gov ID | NCT02435173 |
| Study Phase | Phase 3 |
| Design | Triple-blinded, randomized, placebo-controlled |
| Treatment Duration | 12 weeks |
| Randomization | 2:1 (this compound:Placebo) |
| Dosage | 70 mg twice daily (or matching placebo) |
| Primary Endpoints | (1) Change in lymph node size (SPD); (2) Change in percentage of naïve B cells |
| Key Secondary Endpoints | Spleen volume reduction, immunophenotyping, serum immunoglobulins |
The trial established two coprimary endpoints to comprehensively evaluate efficacy. The first assessed reduction in lymphadenopathy as measured by the change from baseline to Day 85 in the log10-transformed sum of product diameters (SPD) of index lymph nodes, representing the immune dysregulation component of APDS. The second evaluated improvement in immunodeficiency through the change from baseline to Day 85 in the percentage of naïve B cells (CD19+CD27−CD10−) out of total B cells [1] [4].
Key secondary endpoints included reduction in spleen volume (measured by 3D volumetrics), normalization of other lymphocyte subsets (T and B cell populations), changes in serum immunoglobulin levels, and comprehensive safety and tolerability assessment [1]. The selection of these endpoints was strategically designed to capture the dual pathophysiological aspects of APDS—both the dysregulative lymphoproliferative manifestations and the immunodeficiency components.
Eligible patients were aged 12 to 75 years with a minimum weight of 45 kg and genetically confirmed pathogenic variants in either PIK3CD or PIK3R1 accompanied by clinical findings consistent with APDS [1]. Participants were required to have ≥1 measurable lymph node identified by computed tomography (CT) or magnetic resonance imaging (MRI). Key exclusion criteria encompassed previous hematopoietic stem cell transplantation, malignancy within the preceding 5 years (except adequately treated carcinoma in situ or basal cell carcinoma), and significant hepatic impairment [1].
Concomitant immunosuppressive medications (including rapamycin/sirolimus) required appropriate washout periods prior to study entry. Glucocorticoids at doses equivalent to ≤25 mg daily of prednisone were permitted if stabilized within 2 weeks before first dosing and maintained throughout the study period. Immunoglobulin replacement therapy was allowed if dose-stable for at least 8 weeks before screening [1].
A total of 31 patients were enrolled, with 21 randomized to this compound and 10 to placebo. The mean age was 22.2 years (SD=10.00) in the this compound group and 26.7 years (SD=13.43) in the placebo group, with 38% and 40% of patients under 18 years of age, respectively [4]. The population was predominantly White (86% this compound, 70% placebo), with balanced sex distribution (52% male in this compound, 40% in placebo) [4].
Table 2: Patient Demographics and Baseline Characteristics
| Parameter | This compound (N=21) | Placebo (N=10) |
|---|---|---|
| Mean Age, years (SD) | 22.2 (10.00) | 26.7 (13.43) |
| Age <18 years, n (%) | 8 (38%) | 4 (40%) |
| Male, n (%) | 11 (52%) | 4 (40%) |
| Race, n (%) | ||
| White | 18 (86%) | 7 (70%) |
| Asian | 1 (5%) | 1 (10%) |
| Black/African American | 1 (5%) | 1 (10%) |
| Other | 1 (5%) | 1 (10%) |
| APDS Type, n (%) | ||
| APDS1 (PIK3CD variant) | 16 (76%) | 9 (90%) |
| APDS2 (PIK3R1 variant) | 5 (24%) | 1 (10%) |
| Concomitant Medications, n (%) | ||
| Glucocorticoids | 12 (57%) | 6 (60%) |
| Immunoglobulin Replacement | 14 (67%) | 7 (70%) |
| Previous Rapamycin Use, n (%) | 4 (19%) | 3 (30%) |
Genetically, most patients had APDS1 (76% this compound, 90% placebo), with the remainder having APDS2. The majority required concomitant immunoglobulin replacement therapy (67% this compound, 70% placebo) and over half were receiving gllucocorticoids (57% this compound, 60% placebo) at baseline [4]. A history of previous rapamycin/sirolimus use was reported in 19% of this compound and 30% of placebo patients [4].
Lymph node assessment followed standardized radiologic evaluation using Cheson criteria [1]. Index lymph nodes comprised a maximum of six of the largest lymph nodes identified at baseline, with the same nodes measured throughout the study. Bidimensional measurements (longest perpendicular diameter and longest diameter perpendicular to the first) were obtained by CT or MRI, and the sum of product diameters (SPD) was calculated for each timepoint [1].
All imaging studies were reviewed by blinded central radiologists unaware of treatment assignment to minimize assessment bias. The log10-transformation of SPD values was applied before statistical analysis to normalize the distribution of measurements. For patients with complete resolution of index lesions, appropriate statistical imputation methods were employed [4].
Flow cytometric analysis of peripheral blood samples was performed at designated central laboratories using standardized protocols. Naïve B cells were specifically defined as CD19+CD27−CD10− populations, with results expressed as percentage of total B cells [4]. The threshold of <48% naïve B cells at baseline was established for inclusion in the primary analysis population for this endpoint, reflecting the abnormal B-cell maturation in APDS [1].
Additional immunophenotyping characterized T-cell subsets (CD4+, CD8+, naïve, memory, effector populations) and B-cell maturation stages (transitional, mature, memory) to comprehensively evaluate immune reconstitution [1]. All flow cytometry panels underwent rigorous validation with appropriate quality controls and standardization across study sites.
Trough plasma concentrations of this compound were measured at Days 29, 57, and 85 to characterize steady-state exposure [1]. Biomarker evaluations included measurement of pAKT levels as a proximal indicator of PI3Kδ pathway inhibition and serum immunoglobulins (IgM, IgG, IgA) to assess humoral immune function [1] [3].
The trial successfully met both coprimary endpoints, demonstrating statistically significant and clinically relevant improvements with this compound compared to placebo. For lymph node reduction, the adjusted mean difference in log10-transformed SPD between this compound and placebo was -0.25 (95% CI: -0.38, -0.12; P = 0.0006) [1] [4]. This translates to an approximate 45% reduction in lymph node burden in the this compound group compared to minimal change in placebo [1].
For the naïve B cell endpoint, this compound treatment resulted in a substantial increase in the percentage of naïve B cells with an adjusted mean difference of 37.30% (95% CI: 24.06, 50.54; P = 0.0002) between groups [1] [4]. This dramatic improvement indicates a fundamental correction of the aberrant B-cell maturation that characterizes APDS.
Table 3: Primary Efficacy Endpoint Results
| Endpoint | This compound | Placebo | Adjusted Mean Difference (95% CI) | P-value |
|---|---|---|---|---|
| Lymph Node Size (log10 SPD) | n=18 | n=8 | -0.25 (-0.38, -0.12) | 0.0006 |
| Baseline Mean (SD) | 3.03 (0.42) | 3.05 (0.39) | ||
| LS Mean Change (SE) | -0.27 (0.04) | -0.02 (0.05) | ||
| Naïve B Cells (%) | n=8 | n=5 | 37.30 (24.06, 50.54) | 0.0002 |
| Baseline Mean (SD) | 27.16 (13.16) | 30.51 (7.97) | ||
| LS Mean Change (SE) | 37.39 (5.34) | 0.09 (6.66) |
This compound demonstrated significant reduction in spleen volume compared to placebo, with an adjusted mean difference of -186 cm³ (95% CI: -297, -76.2; P = 0.0020) as measured by 3D volumetrics [1]. Treatment also resulted in favorable shifts in lymphocyte subsets, including increased CD4+/CD8+ T-cell ratios and normalization of T-cell maturation profiles, indicating broad improvement in immune homeostasis [1].
Subgroup analyses confirmed consistent treatment effects across both adolescent (12-17 years) and adult (≥18 years) populations, with similar improvements in lymph node size and naïve B cell percentages observed in both age groups [5]. The treatment effect was also preserved across sex and APDS type (APDS1 vs APDS2) subgroups, supporting the broad applicability of this compound across the APDS patient population [4].
This compound demonstrated a favorable safety profile with fewer patients reporting treatment-related adverse events in the this compound group (23.8%) compared to placebo (30.0%) [1]. The majority of adverse events were mild to moderate in severity (Grade 1-2), with no treatment-related serious adverse events reported during the 12-week trial [1].
The safety profile of this compound appeared distinctly different from earlier, less selective PI3K inhibitors, which have been associated with significant toxicities including hepatotoxicity, severe diarrhea, and pneumonitis [3] [2]. This improved tolerability profile is likely attributable to the high selectivity of this compound for the PI3Kδ isoform, sparing other PI3K isoforms that mediate essential functions in non-hematopoietic tissues [3].
No clinically significant hematologic, hepatic, or metabolic abnormalities were attributed to this compound treatment during the trial period [1] [2]. Pharmacokinetic analysis revealed that steady-state concentrations were achieved within 2-3 days of twice-daily dosing, with a mean half-life of approximately 7 hours supporting the twice-daily dosing regimen [3] [2].
Imaging Acquisition Parameters:
Measurement Methodology:
Quality Assurance: All measurements should be performed by certified radiologists using standardized electronic calipers, with periodic inter-reader concordance assessments.
Sample Handling Requirements:
Instrumentation and Analysis:
Validation Controls:
Image Analysis Methodology:
Quality Control Measures:
The following diagram illustrates the PI3Kδ signaling pathway in APDS and this compound's mechanism of action:
The following diagram outlines the clinical trial design and assessment workflow:
The phase 3 clinical trial of this compound (NCT02435173) successfully demonstrated significant efficacy on both co-primary endpoints—reduction of lymphadenopathy and improvement in naïve B-cell percentages—in patients with APDS, accompanied by a favorable safety profile [1] [4]. These results supported the FDA approval of this compound in March 2023 as the first targeted therapy for APDS in patients aged 12 years and older [4].
The trial design offers a template for evaluating targeted therapies in rare inborn errors of immunity, incorporating clinically meaningful endpoints that address both the immunodeficient and dysregulative aspects of disease. The comprehensive assessment methodology encompassing radiologic, immunophenotypic, and clinical outcomes provides a robust framework for future drug development in rare primary immunodeficiencies.
Ongoing studies are evaluating the long-term safety and efficacy of this compound, with preliminary data suggesting sustained benefit and maintained tolerability with extended treatment [2]. Further research is needed to establish the potential impact on lymphoma risk reduction and other disease-related complications, as well as the optimal timing for treatment initiation in the disease course.
Leniolisib is most susceptible to acidic and oxidative stress conditions. The table below summarizes the key kinetic parameters from a forced degradation study [1].
| Stress Condition | Degradation (%) | Degradation Kinetics | Rate Constant (k) | Half-Life (t₁/₂) |
|---|---|---|---|---|
| Acidic | 31.24% | Pseudo-first-order | 0.0329 h⁻¹ | 21.08 hours |
| Oxidative | 39.58% | Pseudo-first-order | 0.0414 h⁻¹ | 16.73 hours |
The major degradation products (DPs) formed under stress conditions were characterized using LC-MS/MS. Their proposed structures and toxicity predictions are as follows [1]:
| Degradation Product | Molecular Formula | Molecular Mass (g/mol) | Predicted Toxicity (Class, LD₅₀) |
|---|---|---|---|
| DP 1 | C₁₃H₁₅N₅O | 257 | Moderate (Class 4, LD₅₀ = 500 mg/kg) |
| DP 2 | C₂₀H₂₆N₆O₂ | 382 | Moderate (Class 4, LD₅₀ = 729 mg/kg) |
| DP 3 | C₁₃H₁₂F₃N₅O | 311 | High (Class 3, LD₅₀ = 250 mg/kg) |
| DP 4 | C₁₇H₁₉F₃N₆O | 380 | Low (Class 5, LD₅₀ = 1750 mg/kg) |
For the chromatographic profiling of this compound and its impurities, the following stability-indicating HPLC method was developed and can be used for routine analysis [1]:
The following diagram illustrates the workflow for a systematic degradation and impurity profiling study based on this information.
Question: Why is it important to understand the degradation kinetics of this compound?
Question: My HPLC method does not sufficiently separate this compound from its impurities. What can I do?
Question: How should I handle and store this compound reference standards and formulations?
For routine quality control and stability testing of leniolisib, the following HPLC method has been developed and can serve as a foundational protocol [1].
Understanding how this compound behaves under various stress conditions is crucial for predicting its stability and identifying potential impurities. The following table summarizes the key findings from forced degradation studies [1].
| Stress Condition | Degradation Extent | Degradation Kinetics (Rate Constant) | Half-Life | Most Susceptible Conditions |
|---|---|---|---|---|
| Acidic Hydrolysis | 31.24% | 0.0329 h⁻¹ | 21.08 h | |
| Oxidative Stress | 39.58% | 0.0414 h⁻¹ | 16.73 h | |
| Basic Hydrolysis | Information not explicitly stated in the search results | Information not explicitly stated in the search results | Information not explicitly stated in the search results | |
| Thermal | Information not explicitly stated in the search results | Information not explicitly stated in the search results | Information not explicitly stated in the search results | |
| Photolytic | Information not explicitly stated in the search results | Information not explicitly stated in the search results | Information not explicitly stated in the search results |
The degradation kinetics for both acid and oxidative stress followed pseudo-first-order kinetics [1]. The workflow for conducting these studies is as follows:
Using LC-MS/MS, several major degradation products (DPs) were characterized. Their proposed structures and toxicity assessments are summarized below [1].
| Degradation Product | Molecular Formula | Molecular Weight (g/mol) | Proposed Identity / Notes | In-silico Toxicity Prediction (LD₅₀) |
|---|---|---|---|---|
| DP 1 | C₁₃H₁₅N₅O | 257 | Structure not fully detailed in available source. | Moderate (Class 4), LD₅₀ = 500 mg/kg |
| DP 2 | C₂₀H₂₆N₆O₂ | 382 | Structure not fully detailed in available source. | Moderate (Class 4), LD₅₀ = 729 mg/kg |
| DP 3 | C₁₃H₁₂F₃N₅O | 311 | Structure not fully detailed in the available source. | Highest Toxicity (Class 3), LD₅₀ = 250 mg/kg |
| DP 4 | C₁₇H₁₉F₃N₆O | 380 | Structure not fully detailed in the available source. | Least Toxicity (Class 5), LD₅₀ = 1750 mg/kg |
Q1: What is the most critical parameter to optimize in the HPLC method for separating this compound impurities? A1: The composition of the mobile phase is crucial. The reported method uses a specific 55:45 (v/v) ratio of methanol to sodium acetate buffer on a C18 column to achieve optimal separation of this compound from its four major degradation products [1].
Q2: My this compound sample shows unexpected degradation. What are the most likely causes? A2: The evidence indicates that this compound is most susceptible to acidic and oxidative stress. Your first suspects should be exposure to acidic conditions or oxidizers. It is recommended to perform forced degradation studies to compare your impurity profile with the known DPs [1].
Q3: Are all degradation impurities of this compound equally concerning from a safety standpoint? A3: No. The in-silico toxicity predictions indicate significant variation. DP 3 is predicted to have the highest toxicity (Class 3), while DP 4 is of much lower concern. This highlights the importance of identifying and monitoring specific impurities, not just the total amount of degradation [1].
Q4: Is there another published HPLC method I can refer to for analyzing this compound in biological matrices? A4: Yes. A separate bioanalytical method for quantifying this compound in rat plasma has been developed. This method uses an Inertsil ODS-4 C18 column (150 x 4.6 mm, 3.0 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 7.4) in a 40:60 ratio at a flow rate of 1.0 mL/min, with detection at 294 nm [2].
The table below summarizes the core quantitative data on this compound's metabolic profile, which is crucial for understanding potential drug-drug interactions (DDIs) in a research or clinical setting.
| Aspect | Quantitative Data / Key Finding | Source / Context |
|---|---|---|
| Primary Metabolizing Enzyme | CYP3A4 (94.5% contribution); minor contributions from CYP3A5 (3.5%), CYP1A2 (0.7%), CYP2D6 (0.7%) [1] [2]. | In vitro and in vivo data. |
| Fraction Metabolized by CYP3A (fm) | Estimated ~50% based on clinical DDI study with itraconazole [3]. | Clinical trial in healthy subjects. |
| Effect of Strong CYP3A4 Inhibition | Itraconazole: Increased this compound AUC by 2.1-fold (110% increase); increased half-life by ~2-fold [3]. | Clinical DDI study. |
| Effect of P-gp Inhibition | Quinidine: No significant impact on this compound AUC or Cmax [3]. | Clinical DDI study confirms P-gp is not a relevant clearance pathway. |
| Hepatic Metabolism | Approximately 60% of the drug is metabolized by the liver [1] [2]. | Pharmacokinetic studies. |
| Recommended Action | Avoid concomitant use with strong CYP3A4 inhibitors (e.g., itraconazole) and strong/moderate CYP3A4 inducers (e.g., rifampin) [1] [2] [3]. | Official prescribing information and clinical guidance. |
For your technical documentation, here are the methodological details from key studies that established the role of CYP3A4.
The following diagram illustrates the central role of CYP3A4 in this compound's metabolic pathway and the logical flow of the clinical DDI study that confirmed it.
This compound Metabolic Pathway and DDI Study
Q1: What is the single most critical metabolic interaction to manage in patients taking this compound? A1: The most critical interaction is with strong CYP3A4 inhibitors and inducers. Coadministration with inhibitors like itraconazole can more than double this compound exposure, potentially increasing the risk of adverse effects. Conversely, inducers like rifampin can drastically reduce this compound levels, leading to a loss of efficacy. Therefore, concomitant use should be avoided [2] [3].
Q2: Our in vitro data shows this compound is a CYP3A4 substrate. Is it also an inhibitor of major CYP enzymes? A2: Yes, in vitro studies indicate that this compound acts as a time-dependent inhibitor of CYP1A2. It is recommended to avoid concomitant use with drugs that are primarily metabolized by CYP1A2 and have a narrow therapeutic index. This compound is not a potent inhibitor of other major CYPs like 3A4 or 2D6 in vitro [2].
Q3: Does P-glycoprotein (P-gp) play a role in this compound's disposition? A3: Available clinical evidence suggests that P-gp does not play a relevant role in the intestinal or hepatic clearance of this compound. A clinical study showed that the strong P-gp inhibitor quinidine did not alter the pharmacokinetics of this compound [3].
Q4: What is the impact of gastric pH on this compound absorption? A4: this compound exhibits pH-dependent solubility, with decreasing solubility as pH increases. However, coadministration with acid-reducing agents like proton pump inhibitors (e.g., omeprazole) or H2 receptor antagonists (e.g., famotidine) has not been shown to have a clinically relevant effect on this compound's systemic exposure [2].
For routine analysis and stability testing of leniolisib and its impurities, the following HPLC method has been developed and can be used as a standard protocol [1].
Chromatographic Conditions:
Standard Solution Preparation:
Stress Degradation Study Protocol:
This compound is most susceptible to acidic and oxidative stress conditions. The degradation follows pseudo-first-order kinetics, and the key parameters for the major degradation pathways are summarized below [1].
Table 1: Degradation Kinetics of this compound under Major Stress Conditions
| Stress Condition | Degradation After 24 hours (%) | Reaction Rate Constant (h⁻¹) | Half-Life (h) |
|---|---|---|---|
| Acidic (0.1 N HCl, 60°C) | 31.24% | 0.0329 | 21.08 |
| Oxidative (3% H₂O₂, 60°C) | 39.58% | 0.0414 | 16.73 |
Using LC-MS/MS, four major degradation products (DPs) were characterized. The table below outlines their proposed structures and properties.
Table 2: Structural Elucidation of Major this compound Degradation Products
| Degradation Product (DP) | Proposed Structure / Modification | Molecular Formula | Mass (g/mol) | Observed In |
|---|---|---|---|---|
| DP 1 | Cleavage of tetrahydro-pyridopyrimidine ring | C13H15N5O | 257 | Acidic & Oxidative |
| DP 2 | N-dealkylation and oxidation | C20H26N6O2 | 382 | Oxidative |
| DP 3 | Loss of pyrrolidinyl propanone moiety | C13H12F3N5O | 311 | Acidic |
| DP 4 | Hydrolysis of propanone group | C17H19F3N6O | 380 | Acidic |
The process for identifying and characterizing these degradation products involves a systematic workflow from forced degradation to final toxicity prediction, as illustrated below.
An in-silico toxicity prediction was performed for the characterized DPs. The results help prioritize impurities for control strategies based on their potential risk [1].
Table 3: In-silico Toxicity Predictions for Degradation Products
| Degradation Product | Predicted LD₅₀ (mg/kg) | Toxicity Class |
|---|---|---|
| DP 1 | 500 | 4 (Moderate) |
| DP 2 | 729 | 4 (Moderate) |
| DP 3 | 250 | 3 (High) |
| DP 4 | 1750 | 5 (Low) |
> Note on Toxicity Classes: Class 3 compounds are considered highly toxic, Class 4 moderately toxic, and Class 5 compounds have low toxicity. DP 3 should be monitored and controlled as a key impurity due to its higher predicted toxicity [1].
Q1: Why is my HPLC method showing poor peak shape for this compound?
Q2: How can I improve the separation of DP 1 and DP 2?
Q3: We have detected an unknown impurity in our stability sample. What is the first step in identifying it?
Q4: Which stress condition is most critical for evaluating this compound's stability?
The following table summarizes the key parameters of a validated reverse-phase HPLC method for quantifying this compound in rat plasma [1].
| Parameter | Specification |
|---|---|
| Analytical Column | Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm, 10 nm) |
| Mobile Phase | Phosphate Buffer (pH 7.4) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection (PDA) | 294 nm |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
| Internal Standard | Sorafenib |
| Linearity Range | 150 - 6000 ng/mL |
| Column Temperature | 30 °C |
The precise preparation of the phosphate buffer is critical for method reproducibility.
Preparation of 0.2 M Phosphate Buffer (pH 7.4) [2]:
Final Mobile Phase [1]:
This protocol is for preparing calibration standards and quality control samples in rat plasma [1].
Here are solutions to frequently encountered problems in HPLC analysis.
| Issue | Possible Cause | Troubleshooting Action |
|---|
| Poor Peak Shape / Tailing | - Buffer pH inaccuracy
This diagram illustrates the logical workflow for developing and optimizing the HPLC method for this compound.
Q1: Why is the pH of the phosphate buffer so critical for this method? A1: The pH of the mobile phase strongly influences the ionization state of the analyte, which directly affects its retention time and peak shape on a reverse-phase column. An inaccurately prepared buffer can lead to poor separation and irreproducible results [3].
Q2: Can I use a different C18 column than the one specified? A2: While the method was validated on an Inertsil ODS-4 column, other C18 columns with similar dimensions (150 mm length, 4.6 mm internal diameter) and particle size (3.0 µm) may be used. However, this will require re-validation to confirm performance, as selectivity can vary between manufacturers and column chemistries.
Q3: What is the role of the internal standard (Sorafenib)? A3: Sorafenib is used to correct for variability in sample preparation and injection volume. By monitoring the response of the internal standard, you can improve the accuracy and precision of the quantitative results for this compound [1].
The following workflow and tables detail the key experimental steps and conditions used for the forced degradation, characterization, and in-silico toxicity prediction of leniolisib, as described in the research [1].
Table 1: HPLC Method Conditions for Impurity Profiling [1]
| Parameter | Specification |
|---|---|
| Column | Waters Symmetry C18 |
| Mobile Phase | Isocratic, Methanol:Sodium Acetate Buffer (55:45, v/v) |
| Flow Rate | 0.90 mL/min |
| Detection Wavelength | 229 nm |
| Degradation Conditions | Acidic and Oxidative stress |
Table 2: LC-MS/MS and In-silico Analysis Parameters [1]
| Parameter | Specification |
|---|---|
| Characterization Technique | LC-MS/MS |
| Toxicity Prediction Method | In-silico software (specific tool not named) |
| Toxicity Endpoint | Predicted LD₅₀ (rat, oral) |
| Toxicity Classification | Based on LD₅₀ values (Class 3: high toxicity to Class 5: low toxicity) |
The study identified and characterized four major degradation products (DPs) of this compound. Their proposed structures and predicted toxicity profiles are summarized in the table below.
Table 3: Characteristics and In-silico Toxicity of this compound Degradation Products [1]
| Degradation Product | Proposed Molecular Formula | Molecular Weight (g/mol) | Predicted LD₅₀ (mg/kg) | Predicted Toxicity Class |
|---|---|---|---|---|
| DP 1 | C₁₃H₁₅N₅O | 257 | 500 | Class 4 (Moderate toxicity) |
| DP 2 | C₂₀H₂₆N₆O₂ | 382 | 729 | Class 4 (Moderate toxicity) |
| DP 3 | C₁₃H₁₂F₃N₅O | 311 | 250 | Class 3 (High toxicity) |
| DP 4 | C₁₇H₁₉F₃N₆O | 380 | 1750 | Class 5 (Low toxicity) |
Here are answers to some specific technical questions you might encounter while working with this data.
Q1: Why is DP3 predicted to have higher toxicity than the other degradation products? The in-silico model predicted DP3 to have the highest toxicity (Class 3) [1]. While the exact structural reason is not provided in the study, toxicity can be influenced by specific functional groups, molecular rigidity, or the presence of the trifluoromethyl (CF₃) group in a particular configuration that may make it more reactive or bioavailable. Further investigation using molecular docking or expert system software (like OECD QSAR Toolbox) would be needed to identify the structural alert responsible.
Q2: The method uses an isocratic elution. How can I resolve co-eluting impurities? The published method uses an isocratic mobile phase of Methanol:Sodium Acetate Buffer (55:45, v/v) [1]. If you encounter co-elution:
Q3: How reliable are these in-silico toxicity predictions for regulatory submissions? In-silico predictions are highly valuable for prioritizing impurities for further testing and for forming a risk assessment hypothesis during early development [1]. However, they are generally considered supplemental information for major regulatory submissions like a New Drug Application (NDA). Regulatory agencies typically require confirmatory data from in-vitro or in-vivo studies for significant degradation products above a certain threshold, as per ICH M7(R2) and Q3B(R2) guidelines.
The methodology below has been developed and validated for the extraction of this compound from rat plasma, demonstrating that protein precipitation is a viable and efficient technique for this drug [1].
Detailed Experimental Protocol [1]
Materials and Reagents:
Sample Preparation Workflow:
Chromatographic Conditions:
The workflow for this sample preparation process is as follows:
This protein precipitation method has been quantitatively validated according to ICH Bioanalytical method validation guidelines. The key performance data is summarized in the table below [1].
| Validation Parameter | Result / Value | Notes |
|---|---|---|
| Calibration Curve Range | 150 – 6000 ng/mL | 7-point linear curve [1]. |
| Reported Accuracy | 89.82% – 91.69% | [1] |
| Reported Precision (%CV) | < 6% | [1] |
| Quality Control (QC) Levels | LLOQ, LQC, MQC, HQC | Concentrations: 150, 450, 2000, 4500 ng/mL [1]. |
Q1: What is the typical extraction efficiency for this compound using protein precipitation? While the search results do not provide an explicit numerical value for "extraction efficiency," the method's accuracy of 89.82% to 91.69% indicates that the recovery of this compound from rat plasma is consistent and reliable for bioanalytical purposes [1].
Q2: Can I use a different internal standard for my this compound assay? The validated protocol uses sorafenib as the internal standard [1]. Changing the IS requires a full re-validation of the method to ensure it does not co-elute with the analyte or matrix components and that its recovery is consistent with this compound.
Q3: My analyte recovery is low or inconsistent. What should I check?
The following decision tree can help you diagnose common issues in the sample preparation workflow:
The provided data is based on a single, specific HPLC-PDA method. For a more comprehensive technical center, you might need to investigate further:
A 2025 study developed and validated a reverse-phase HPLC method for quantifying leniolisib in rat plasma, which included a specific evaluation of the matrix effect [1].
The method uses sorafenib as an internal standard (IS) to control variability. The sample preparation is a protein precipitation technique with a mixture of methanol and acetonitrile (36:64, v/v) as the precipitating reagent [1].
The researchers assessed the matrix effect by analyzing quality control (QC) samples at low and high concentrations. The results, which are ideal for a troubleshooting guide, are summarized in the table below [1] [2].
| Nominal Concentration (ng/mL) | % Mean Accuracy | % Coefficient of Variation (CV) |
|---|---|---|
| LQC (450 ng/mL) | 97.39% | 0.01 |
| HQC (4500 ng/mL) | 101.26% | 2.04 |
The very low %CV values indicate that the method is highly precise and that the sample preparation procedure effectively minimizes the matrix effect, making it robust for routine analysis [1] [2].
Here is the detailed methodology for the sample preparation and chromatography, which you can use as a foundational protocol.
Sample Preparation Workflow [1]:
Chromatographic Conditions [1]:
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm, 10 nm pore size) |
| Mobile Phase | Phosphate Buffer (pH 7.4) : Acetonitrile (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA Detector at 294 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
| Diluent | Acetonitrile |
The following diagram illustrates the sample preparation workflow based on this protocol:
Q1: What is the calibration range for this method? The method was validated with a seven-point linear calibration curve ranging from 150 ng/mL to 6000 ng/mL in rat plasma [1].
Q2: How was the method's accuracy and precision? The accuracy ranged from 89.82% to 91.69%, and the precision (%CV) was reported to be less than 6% across the validation study [1].
Q3: Has this method been used in real applications? Yes, the validated method was successfully applied to a pharmacokinetic study of this compound in rats following the administration of a 10 mg/kg oral solution [1].
Q4: What if I observe a high matrix effect in my own assay? The cited study demonstrates that using a structurally appropriate internal standard (sorafenib) and a optimized protein precipitation step are critical to minimizing matrix effects. If problems persist, ensure your precipitant ratio and volume are optimal for your specific biological matrix.
The table below outlines the stress conditions applied to leniolisib and the resulting degradation, as reported in recent analytical studies.
| Stress Condition | Detailed Parameters | Degradation Observed | Key Findings / Degradation Kinetics |
|---|
| Acidic Hydrolysis | • 0.1 N HCl • Room temperature • 30 minutes [1] | 12.0% - 31.24% [2] [1] | Most susceptible condition alongside oxidation [2]. | | Alkaline Hydrolysis | • 0.1 N NaOH • Room temperature • 30 minutes [1] | 13.6% [1] | Significant degradation occurs [1]. | | Oxidative Stress | • 3% H₂O₂ • Room temperature • 30 minutes [1] | 15.7% - 39.58% [2] [1] | Most susceptible condition alongside acid [2]. | | Thermal Stress | • Solid state • 105°C • 6 hours [1] | 1.3% [1] | Relatively stable under dry heat [1]. | | Photolytic Stress | • Exposed to UV light [1] | 10.1% [1] | Moderate degradation observed [1]. | | Neutral Hydrolysis | • Water [1] | 1.0% [1] | Relatively stable [1]. | | Reductive Stress | • Not specified in available data [1] | 2.1% [1] | Minimal degradation [1]. |
Here are detailed methodologies for the reverse-phase high-performance liquid chromatography (RP-HPLC) methods used in the cited this compound forced degradation studies.
| Parameter | Method 1: Stability-Indicating [1] | Method 2: Bioanalytical in Rat Plasma [3] |
|---|---|---|
| Column | Waters X-Terra RP-18 (4.6 x 150 mm, 3.5 µm) | Inertsil ODS-4 C18 (4.6 x 150 mm, 3.0 µm) |
| Mobile Phase | Acetonitrile : 0.1% Triethylamine (TEA), pH-2.5 (40:60) | Acetonitrile : Phosphate buffer, pH-7.4 (40:60) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection (λ) | 222.3 nm (UV) | 294 nm (PDA) |
| Injection Volume | Not specified | 10 µL |
| Run Time | 6 minutes | 5 minutes |
| Retention Time | ~3.98 minutes | Not specified |
| Sample Prep | Drug substance in stress conditions | Protein precipitation from plasma with MeCN:MeOH mixture |
| Calibration Range | Not specified for degradation | 150 - 6000 ng/mL |
| Internal Standard | Not used | Sorafenib |
Based on the experimental data, here are some anticipated issues and solutions in a Q&A format.
Q1: Why is my method showing poor peak shape for this compound or its degradation products?
Q2: In oxidative stress tests, degradation is too rapid to monitor effectively. What should I do?
Q3: How can I identify the degradation products formed during stress studies?
The following diagram visualizes the overall experimental workflow for conducting forced degradation studies on this compound, from sample preparation to data analysis.
Based on the compiled research, you can emphasize these core points to users:
A fundamental difference exists in how these treatments approach APDS management.
| Feature | Leniolisib | Standard of Care (SoC) |
|---|---|---|
| Approach | Targeted, disease-modifying [1] | Supportive, symptomatic [2] |
| Primary Mechanism | Selective oral PI3Kδ inhibitor; restores PI3Kδ signaling homeostasis [1] | Mixed bag of non-targeted therapies [2] [1] |
| Molecular Target | PI3Kδ protein (causative factor) [1] | Symptoms and sequelae of immune dysregulation [2] |
| Therapeutic Goal | Address root cause, normalize immunophenotypes, slow disease progression [3] [1] | Manage infections, reduce lymphoproliferation, control autoimmunity [2] |
The diagram below illustrates the targeted mechanism of this compound versus the broad supportive actions of SoC.
Evidence from clinical trials and externally controlled studies consistently shows this compound's advantages over SoC.
A phase III randomized controlled trial (RCT) in adolescents and adults demonstrated this compound's significant impact on primary endpoints versus placebo [3].
| Endpoint | This compound Group (LS Mean Change) | Placebo/SoC Group (LS Mean Change) |
|---|
| Reduction in Lymphadenopathy (log10 SPD) | -0.4 (Adolescents) -0.3 (Adults) | -0.1 (Adolescents) +0.1 (Adults) | | Increase in Naïve B-cells (%) | +44.5 (Adolescents) +28.4 (Adults) | -16.5 (Adolescents) -1.1 (Adults) |
LS Mean = Least Squares Mean; SPD = Sum of Product of Diameters
A study comparing this compound from an open-label extension trial against SoC from the ESID Registry showed significant long-term benefits [4].
| Endpoint | Result (this compound vs. SoC) | Statistical Significance |
|---|---|---|
| Annual Rate of Respiratory Infections | Rate Ratio: 0.34 | 95% CI: 0.19–0.59 |
| Reduction in Serum IgM Levels | Treatment Effect: -1.09 g/L | P = 0.002 |
Understanding the methodology behind the data is crucial for critical appraisal.
Phase III Randomized Controlled Trial (RCT) [3]
Externally Controlled Study (Long-Term Outcomes) [4]
A Multi-Criteria Decision Analysis (MCDA) conducted by a multidisciplinary panel of Spanish experts scored this compound higher than SoC across all criteria, including efficacy, safety, patient-reported outcomes, and therapeutic impact [1] [6]. This compound is positioned as the first disease-modifying treatment for APDS, addressing the significant unmet need for a therapy that targets the root cause of the disease [2] [1].
| Feature | Leniolisib | Sirolimus | Rituximab |
|---|---|---|---|
| Molecular Target | PI3Kδ (Phosphoinositide 3-kinase delta) [1] [2] [3] | mTOR (Mammalian target of rapamycin) [4] | CD20 protein on B-cells [5] |
| Primary Mechanism | Selective inhibitor of the overactive PI3Kδ pathway, addressing the root cause of APDS [2] [3] | Binds to FKBP12 to inhibit mTOR, suppressing T-cell activation and proliferation [4] | Monoclonal antibody that binds to and depletes CD20-positive B-cells [5] |
| Primary Approved Indications | APDS (adult & pediatric ≥12 years) [2] [3] | Organ transplant rejection prophylaxis; LAM; PEComa; TSC [4] | Non-Hodgkin's lymphoma; Chronic lymphocytic leukemia; RA; others [6] [5] |
| Status in APDS | First and only approved therapy for APDS [3] | Used off-label as part of SoC [7] | Used off-label as part of SoC [7] |
| Comparative Efficacy in APDS | Superior to SoC in reducing lymphadenopathy and increasing naïve B cells [8] [7] | Part of the SoC comparator, considered to have limited efficacy [7] | Part of the SoC comparator, considered to have limited efficacy [7] |
| Comparative Safety in APDS | Favorable safety profile with no grade 3 adverse events reported in trials; most common side effects are headache and sinusitis [1] [3] [7] | Relevant safety and tolerability issues that can lead to treatment discontinuation [7] | Part of a SoC regimen with known toxicity concerns [7] |
The comparative assessment of this compound versus SoC (which includes sirolimus and rituximab) is based on the following key studies:
The following diagram illustrates the distinct molecular targets of these drugs within the PI3K/AKT/mTOR signaling pathway, which is central to APDS.
The diagram shows how these drugs intervene at different points:
For researchers designing studies, the methodology from the pivotal this compound trial provides a robust model.
| Drug Name | Primary Indications | PI3K Isoform Specificity (IC50 nM) | Serious Adverse Events (Grade ≥3) |
|---|
| Leniolisib [1] [2] | Activated PI3Kδ Syndrome (APDS) [3] | δ: 0.01 α: 0.24 β: 0.42 γ: 2.23 | No Grade 3 Adverse Events reported [1] | | Idelalisib [1] [2] | Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), indolent Non-Hodgkin Lymphoma (iNHL) | δ: 2.5 γ: 89 α: 8600 β: 4000 | Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions [1] | | Duvelisib [1] [2] | Relapsed or refractory CLL/SLL and Follicular Lymphoma (FL) | δ: 2.5 γ: 27 β: 85 α: 1602 | Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia, anemia [1] | | Copanlisib [1] [2] | Relapsed Follicular Lymphoma (FL) | α: 0.5 δ: 0.7 β: 3.7 γ: 6.4 | Hyperglycemia, hypertension, pneumonia, diarrhea/colitis, leukopenia, neutropenia [1] | | Alpelisib [1] [2] | HR+/HER2- PIK3CA-mutated breast cancer | α: 4.6 γ: 250 δ: 290 β: 1200 | Hyperglycemia, pneumonia, cutaneous reactions, diarrhea/colitis [1] | | Umbralisib [1] [2] | Relapsed or refractory Marginal Zone Lymphoma (MZL) | δ: 22 γ: 330 β: 660 α: 22000 | Pneumonia, diarrhea/colitis, hepatotoxicity, cutaneous reactions [1] |
The improved safety profile of this compound can be attributed to several key factors related to its mechanism and clinical application.
The diagram below illustrates the targeted mechanism that underpins this compound's safety profile.
The favorable safety profile of this compound is supported by data from clinical trials, which can inform your experimental designs.
Supporting Clinical Trial Evidence: In a key 12-week randomized, placebo-controlled trial (NCT02435173) and its open-label extension (NCT02859727) in APDS patients, this compound was well-tolerated [4]. The studies required patients to discontinue other immunosuppressants beforehand, and no Grade 3 adverse events were reported [7] [4]. Long-term data showed durable efficacy and tolerability with up to 6 years of exposure [7].
Considerations for Preclinical and Clinical Design:
| Study Description | Key Findings on Serum IgM | Participant Details | Reference |
|---|---|---|---|
| Externally Controlled Study (vs. Standard of Care) | Treatment effect: -1.09 g/L (95% CI: -1.78, -0.39); P = 0.002 [1] | 37 leniolisib-treated vs. 49 controls [1] | Clin Exp Immunol. 2025 |
| Open-Label Extension (OLE) Study (Interim Analysis) | Normalization of serum IgM levels observed [2] | 37 patients; median exposure of 102 weeks [2] | J Allergy Clin Immunol. 2023 |
| 6-Year Follow-up (Dose-Finding Trial) | Durable changes in lymphocyte subsets and clinical manifestations [3] | 6 adult patients [3] | https://doi.org/10.1016/j.xhgg.2024.100279 |
The data on IgM reduction comes from robust clinical trial designs. Here are the methodologies for the key studies cited.
This study compared long-term this compound use against standard of care.
This study assessed the long-term safety and efficacy of this compound.
The reduction in serum IgM is not an adverse effect but a correction of the underlying immune dysregulation in APDS.
The diagram below illustrates this targeted mechanism of action.
| Trial Population & Design | Primary Endpoint 1: Lymphadenopathy | Primary Endpoint 2: Naïve B cells | Key Efficacy Results & Additional Findings |
|---|
| Adults/Adolescents (≥12 years) [1] • N=31 • Randomized, placebo-controlled • 70 mg leniolisib vs placebo twice daily for 12 weeks | Change from baseline in the sum of product diameters of index lymph nodes (log10-transformed) [1] | Change from baseline in the percentage of naïve B cells out of total B cells [1] | • Lymphadenopathy: Significant reduction vs placebo (adjusted mean difference: -0.25; 95% CI: -0.38, -0.12; P=.0006) [1] • Naïve B cells: Significant increase vs placebo (adjusted mean difference: 37.30; 95% CI: 24.06, 50.54; P=.0002) [1] • Spleen Volume: Significant reduction vs placebo (adjusted mean difference: -186 cm³; 95% CI: -297, -76.2) [1] | | Children (4-11 years) [2] [3] [4] • N=21 • Single-arm, Phase 3 study • 12 weeks of treatment across 4 dose levels | Improvement in lymphoproliferation, measured by change from baseline in lymphadenopathy [2] | Normalization of immunophenotype, measured by the percentage of naïve B cells out of total B cells [2] | • Lymphadenopathy: Reduction observed across all dose levels [2] [3] • Naïve B cells: Statistically significant increase observed [2] [3] • Consistency: Results were consistent with those seen in adolescent and adult patients [2] |
The clinical trials for this compound employed rigorous, standardized protocols to ensure reliable and objective measurement of the primary endpoints.
Lymphadenopathy Assessment [1]:
Naïve B-cell Immunophenotyping [1]:
The choice of these two primary endpoints is directly rooted in the drug's mechanism of action and the underlying pathophysiology of APDS. The following diagram illustrates the signaling pathway involved.
APDS is caused by gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1, leading to a hyperactive PI3Kδ pathway [1] [5] [6]. This pathway, which is crucial for immune cell development and function, becomes constitutively active.
By selectively inhibiting the PI3Kδ enzyme, this compound targets the root cause of APDS. The reduction in lymphadenopathy demonstrates control over immune dysregulation, while the increase in naïve B cells indicates a restoration of healthier immune competence [1] [7]. This direct link between mechanism and endpoints provides strong evidence of the drug's targeted efficacy.
The data demonstrates that this compound effectively hits its intended target, producing measurable and clinically relevant improvements in the pathology of APDS.
| Study Type / Duration | Key HRQoL Findings | Key Clinical & Safety Outcomes | Evidence Source & Patients |
|---|
| Long-term (Up to 6 years) Open-label Extension | Improved HRQoL per clinician-reported questionnaire. 5 of 6 patients reported increased physical capabilities and socialization [1]. | Durable improvement in lymphocyte subsets (normalized CD4:CD8 ratio, reduced transitional B-cells). Reduction in prescribed medications. No grade 4/5 treatment-related adverse events [1]. | Source: [1] Patients: n=6 (Adults from initial dose-finding trial) | | Long-term (Median 102 weeks) Open-label Extension | - | Reduced annualized infection rate (p=0.004). Reduction/cessation of immunoglobulin replacement therapy in 10 of 27 patients. Well-tolerated safety profile with long-term exposure [2]. | Source: [2] Patients: n=37 (Aged ≥12 years) | | Short-term (12 weeks) Phase III RCT & Subgroup Analysis | Plain Language Summary notes potential for positive impact on quality of life [3] [4]. | Met co-primary endpoints: reduced lymphadenopathy and increased naïve B-cell percentage. Effective and well-tolerated in both adolescent (12-17) and adult (≥18) subgroups [3] [4]. | Source: [3] [4] Patients: Total n=31 (this compound: 21; Placebo: 10) |
The evidence for this compound is based on a structured clinical development program. Here are the methodologies for the key studies cited:
Phase III Randomized Controlled Trial (RCT)
Open-Label Extension (OLE) Study
This compound is a selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme [5]. The following diagram illustrates the targeted pathway in APDS.
When interpreting these results, please consider the following context:
The foundational evidence for leniolisib comes from a global, phase 3, randomized, triple-blinded, placebo-controlled trial (NCT02435173) [1].
The trial successfully met both co-primary endpoints, indicating that this compound effectively addresses both the immune dysregulation and deficiency characteristic of APDS [1].
The table below summarizes the key efficacy and safety results from the phase 3 trial.
| Outcome Measure | This compound Group | Placebo Group | Adjusted Mean Difference (95% CI) | P-value |
|---|---|---|---|---|
| ✓ Co-primary Endpoints | ||||
| Reduction in Lymph Node Size (log10-transformed) | Decreased | Minimal Change | -0.25 (-0.38, -0.12) | 0.0006 [1] |
| Increase in Naïve B cells (% of total B cells) | Increased | Decreased | 37.30 (24.06, 50.54) | 0.0002 [1] |
| ✓ Secondary Endpoints | ||||
| Reduction in Spleen Volume (3D, cm³) | Decreased | Minimal Change | -186.0 (-297.0, -76.2) | 0.0020 [1] |
| ✓ Safety Profile | ||||
| Treatment-related Adverse Events (AEs) | 23.8% | 30.0% | Not Applicable | Not Reported [1] |
| Serious Adverse Events (SAEs) | None Reported | Not Specified | Not Applicable | Not Reported [1] |
Beyond the initial 12-week trial, a long-term externally controlled study compared this compound with standard of care (data from the ESID registry). This analysis showed that this compound treatment led to a significant reduction in the annual rate of respiratory tract infections and a sustained decrease in serum IgM levels compared to standard care, highlighting its potential for long-term disease management [2].
For research and reproducibility, the core methodologies used in the trial to assess the primary endpoints are outlined below.
1. Lymph Node Measurement
2. Flow Cytometry for B-cell Subsets
The following diagram illustrates the pathological signaling in APDS and how this compound exerts its therapeutic effect.
This diagram shows that gain-of-function mutations in genes encoding the PI3Kδ complex lead to its hyperactivation [1]. This results in excessive downstream signaling through the AKT/mTOR pathway, which disrupts normal lymphocyte development and function [1]. The clinical consequences include lymphadenopathy, an imbalance in immune cell subsets (like reduced naïve B cells), and immunodeficiency [1]. This compound, as a selective PI3Kδ inhibitor, binds to and inhibits the overactive enzyme, thereby restoring a more balanced immune response [1] [3].
This compound belongs to a class of drugs that target Phosphoinositide 3-Kinases. Its distinction lies in its high selectivity for the delta (δ) isoform, which is primarily expressed in hematopoietic cells [3]. This makes it particularly suitable for treating primary immunodeficiencies like APDS.
The table below compares this compound with other approved PI3K inhibitors, highlighting its specific use and favorable safety profile in its indicated disease.
| Drug Name | Primary Target(s) | Primary Indication(s) | Common Serious Adverse Events (Grade ≥3) |
|---|---|---|---|
| This compound | PI3Kδ (highly selective) [3] | Activated PI3Kδ Syndrome (APDS) [3] | No Grade 3 AEs reported in registration trial [3] |
| Idelalisib | PI3Kδ [3] | CLL, SLL, iNHL [3] | Pneumonia, diarrhea/colitis, hepatotoxicity [3] |
| Duvelisib | PI3Kδ, PI3Kγ [3] | CLL, SLL, FL [3] | Pneumonia, diarrhea/colitis, neutropenia [3] |
| Alpelisib | PI3Kα [3] | Breast Cancer [3] | Hyperglycemia, cutaneous reactions, diarrhea [3] |
| Copanlisib | PI3Kα, PI3Kδ [3] | Follicular Lymphoma (FL) [3] | Hyperglycemia, hypertension, diarrhea [3] |
The table below summarizes the long-term outcomes of this compound treatment from the OLE study and compares its efficacy against standard of care (SoC) from an externally controlled analysis [1] [2].
| Aspect | Findings from this compound Open-Label Extension (OLE) Study | Comparison vs. Standard of Care (SoC) |
|---|
| Study Details | • Patients (n): 37 [1] • Median Exposure: 102 weeks (approx. 2 years) [1] • Data Source: Interim analysis of ongoing OLE (NCT02859727) [1] [2] | • Control: External control from ESID registry [2] • Analysis: Externally controlled, long-term comparison [2] | | Key Efficacy Outcomes | • Reduced Infections: Significant reduction in annualized infection rate (p=0.004) [1] • Lymphoproliferation: Reduced lymphadenopathy and splenomegaly [1] • Immunophenotype: Normalization of lymphocyte subsets (e.g., naïve B cells) and improved cytopenias [1] • IRT Use: 10 out of 27 patients reduced or discontinued Immunoglobulin Replacement Therapy [1] | • Respiratory Infections: 66% lower annual rate (Rate Ratio: 0.34; 95% CI: 0.19, 0.59) [2] • Serum IgM: Significant reduction vs. SoC (treatment effect: -1.09 g/L; 95% CI: -1.78, -0.39; p=0.002) [2] | | Safety Profile | • Tolerability: Well-tolerated with exposure up to 5 years [1] • Adverse Events (AEs): 87% experienced an AE; most were Grade 1-3, no Grade 4 AEs related to treatment [1] • Serious AEs: One Grade 5 AE in a patient with severe comorbidities, determined to be unrelated to this compound [1] | Not applicable (SoC safety profile was not a focus of the comparative analysis) |
For researchers, the key design elements and methodologies of the clinical trials are outlined below.
The following diagram illustrates the targeted mechanism of this compound in correcting the underlying pathology of APDS.
These findings validate PI3Kδ inhibition as a viable precision medicine approach for APDS and may inform the development of similar targeted therapies for other immune dysregulation diseases.
A 2024 study using a Multi-Criteria Decision Analysis (MCDA) framework provides a comprehensive value assessment of this compound compared to the Standard of Care (SoC) for Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) in Spain [1].
The table below summarizes the quantitative scores from expert evaluation, where this compound was compared to SoC on a scale from -5 (much worse) to +5 (much better) [1].
| Criterion | Mean Score (± Standard Deviation) |
|---|---|
| Efficacy/Effectiveness | +3.9 (± 0.4) |
| Safety/Tolerability | +2.5 (± 1.4) |
| Patient-Perceived Health/Patient-Reported Outcomes (PROs) | +2.1 (± 1.1) |
| Other Medical Costs | +1.4 (± 1.3) |
| Non-Medical Costs | +0.8 (± 1.4) |
The MCDA also scored this compound on non-comparative criteria, evaluating its standalone value. It received high scores for the Type of Therapeutic Benefit (mean score of 4.4 out of 5) as the first disease-modifying treatment for APDS, and for the Quality of Evidence (mean score of 4.1 out of 5) supporting its use [1].
Understanding the value of this compound requires insight into its mechanism, which precisely targets the underlying cause of APDS.
PIK3CD or PIK3R1) that lead to hyperactivation of the PI3Kδ (phosphoinositide 3-kinase delta) pathway [2] [3]. This constitutive signaling disrupts immune cell development and function, leading to both immunodeficiency and immune dysregulation [3].The diagram below illustrates how this compound corrects the dysfunctional PI3Kδ pathway in APDS.
The value assessment and regulatory approvals for this compound are supported by clinical evidence, primarily from a Phase 3 trial.
The value of this compound is also framed by the significant burden of APDS and limitations of existing treatments.